Sceptrin
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZCXAQLPJJKC-WUYIMCQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Br2Cl2N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000678 | |
| Record name | Sceptrin HCl (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79703-25-6 | |
| Record name | Sceptrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sceptrin HCl (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery and Isolation of Sceptrin from Agelas Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a unique dimeric pyrrole-imidazole alkaloid, has garnered significant scientific interest due to its broad spectrum of biological activities. First isolated from the marine sponge Agelas sceptrum, this natural product has demonstrated antimicrobial, anti-muscarinic, and potent cell motility inhibitory properties, highlighting its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its biological activities with a focus on its mechanism of action, and visualizations of experimental workflows and proposed signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, the pyrrole-imidazole alkaloids represent a significant class of compounds with promising pharmacological potential.[1][2] this compound, first reported in 1981 by Faulkner, Clardy, and co-workers, stands out due to its unusual dimeric structure featuring a central cyclobutane (B1203170) ring.[3][4][5] It is biosynthetically derived from the head-to-head dimerization of two hymenidin (B1674120) molecules.[5]
Initially identified for its antimicrobial properties, subsequent research has unveiled a wider range of biological activities for this compound, including the inhibition of cancer cell motility.[3][6][7] The successful total synthesis of this compound has further opened avenues for detailed structure-activity relationship studies and preclinical development.[5][6] This guide aims to consolidate the key technical information surrounding the discovery and isolation of this compound, providing a valuable resource for the scientific community.
Discovery and Sourcing
This compound was first isolated from the Caribbean sponge Agelas sceptrum.[3][4][5] It has since been identified in other species of the same genus, including Agelas mauritiana, Agelas nakamurai, and Agelas conifera.[3][8][9] The concentration of this compound in sponge tissue can vary, with one study on Agelas conifera reporting a mean concentration of 5.3 mg/ml.[10]
Table 1: Quantitative Data on this compound from Agelas Sponges
| Parameter | Value | Species | Reference |
| Mean Concentration in Tissue | 5.3 mg/ml | Agelas conifera | [10] |
| Feeding Deterrent Concentration | 1.0 mg/ml | Agelas conifera | [10] |
Isolation and Purification Protocol
The following is a detailed experimental protocol for the isolation and purification of this compound from Agelas sponges, synthesized from methodologies reported in the literature.[10]
Extraction
-
Sample Preparation: Collect fresh sponge material (Agelas sp.) and freeze-dry to remove water. Grind the lyophilized sponge tissue into a fine powder.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered sponge material.
-
Begin with three extractions using 100% methanol (B129727).
-
Follow with two extractions using a 1:1 mixture of methanol and dichloromethane.
-
Conclude with one extraction using 100% dichloromethane.
-
Combine all organic extracts.
-
-
Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.
Liquid-Liquid Partitioning
-
Hexane-Methanol Partition: Partition the crude extract between n-hexane and methanol to separate nonpolar lipids and pigments. Discard the n-hexane layer.
-
Butanol-Water Partition: Concentrate the methanol phase and partition it between n-butanol and water. The majority of pyrrole-imidazole alkaloids, including this compound, will partition into the n-butanol phase.
-
Concentration: Evaporate the n-butanol phase to dryness to obtain a semi-purified extract enriched with this compound.
Chromatographic Purification
-
Gel Permeation Chromatography:
-
Dissolve the semi-purified extract in methanol.
-
Apply the dissolved extract to a Sephadex LH-20 column.
-
Elute with methanol, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Pool the this compound-containing fractions from the gel permeation chromatography step and concentrate.
-
Further purify the pooled fractions using preparative RP-HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol in water is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Characterization:
-
Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[11]
-
Biological Activity and Mechanism of Action
This compound exhibits a diverse range of biological activities.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi.[8][12][13] Studies on its mechanism of action in Escherichia coli suggest that at its minimum inhibitory concentration (MIC), this compound is bacteriostatic, while at higher concentrations, it becomes bactericidal.[8][12][13] The primary target appears to be the cell membrane, leading to its disruption.[8][13] This membrane damage is proposed to subsequently affect the cell wall, leading to the formation of spheroplasts.[8][12][13]
Inhibition of Cell Motility
A significant discovery has been this compound's ability to inhibit cell motility in various cancer cell lines.[3][6][7] This activity is of particular interest for its potential in cancer and chronic inflammation treatment.[3][6] The proposed mechanism involves the actin cytoskeleton.[3][6] this compound has been found to bind to monomeric actin and inhibit cell contractility.[3][6] This suggests that this compound may interfere with a central process in the cell motility machinery.[3][6] The Rho-ROCK signaling pathway, a key regulator of actin stress fiber formation and cell contractility, is a likely target of this compound's action.[3]
Conclusion
This compound remains a molecule of significant interest in the field of marine natural products. Its unique chemical structure and diverse biological activities, particularly its ability to inhibit cell motility, underscore its potential for therapeutic development. The detailed protocols and mechanistic insights provided in this guide are intended to support and stimulate further research into this promising marine-derived compound. The availability of a total synthesis for this compound will undoubtedly accelerate these efforts, allowing for more in-depth biological evaluations and the development of novel analogs with improved therapeutic profiles.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. acs.org [acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Source and Biosynthesis of Sceptrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum.[1] This fascinating molecule has garnered significant interest due to its unique cyclobutane (B1203170) structure and a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation, and a thorough examination of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and biosynthesis.
Natural Source and Isolation
This compound is a secondary metabolite produced by marine sponges, primarily belonging to the genera Agelas and Stylissa. Notable species from which this compound has been isolated include Agelas sceptrum, Agelas conifera, Agelas nakamurai, and Stylissa massa.[1][2][3] The concentration of this compound can vary depending on the species, geographical location, and environmental conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ | [4] |
| Molecular Weight | 620.3 g/mol | [4] |
| IUPAC Name | N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide | [4] |
| Appearance | Amorphous solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol (B129727) and DMSO | [5][6] |
Experimental Protocol: Isolation of this compound from Stylissa massa
The following protocol details a representative method for the extraction and purification of this compound from the marine sponge Stylissa massa.
1.2.1. Collection and Preparation of Sponge Material
-
Collect specimens of Stylissa massa and wash them thoroughly with seawater to remove debris.
-
Freeze-dry the sponge material to facilitate grinding.
-
Grind the dried sponge into a fine powder.
1.2.2. Extraction
-
Perform a sequential extraction of the powdered sponge material (~30 g) with solvents of increasing polarity.[7]
-
Begin with an aqueous methanol (60% MeOH, 250 mL) extraction, followed by filtration.[7]
-
Air-dry the sponge residue and subsequently extract with a mixture of dichloromethane (B109758) and methanol (DCM:MeOH, 9:1 v/v, 250 mL).[7]
-
Finally, extract the residue with 96% ethanol (B145695) (250 mL).[7]
-
Repeat each extraction step twice to ensure exhaustive extraction.[7]
-
Combine the respective filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.
1.2.3. Purification
-
The crude extract containing this compound is typically the organic (DCM:MeOH) or ethanolic extract.
-
Subject the bioactive crude extract to microfractionation using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Further purify the this compound-containing fractions by repeated RP-HPLC until a pure compound is obtained.
-
Monitor the purification process by analyzing the fractions for the presence of this compound using liquid chromatography-mass spectrometry (LC-MS), looking for the characteristic molecular ion peak.[7]
1.2.4. Characterization
-
Confirm the structure of the isolated this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with published values.[8]
Quantitative Data: Isolation Yield
The yield of this compound from natural sources is often low and variable. While specific yields from the described protocol are not extensively reported, the concentration of this compound in Agelas conifera has been documented.
| Sponge Species | This compound Concentration (mg/mL of sponge tissue) |
| Agelas conifera | Variable, with an average of approximately 1.0 mg/mL |
Note: This concentration is based on the volume of frozen sponge tissue.
Biosynthesis of this compound
The biosynthesis of this compound is a subject of ongoing research, with the currently accepted hypothesis involving the dimerization of a monomeric precursor.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to proceed through the following key steps:
-
Formation of the Pyrrole-Imidazole Precursor: The biosynthesis is thought to originate from the amino acids L-proline and L-lysine, which serve as the building blocks for the pyrrole (B145914) and imidazole (B134444) moieties, respectively. These are assembled to form the monomeric pyrrole-imidazole alkaloids oroidin (B1234803) and its derivative, hymenidin (B1674120).
-
Dimerization: The central and most debated step is the dimerization of two molecules of hymenidin to form the characteristic cyclobutane ring of this compound. This is proposed to be a [2+2] cycloaddition reaction.
-
Mechanism of Dimerization: Several mechanisms have been proposed for the dimerization step, including:
-
Enzyme-Catalyzed Cycloaddition: The reaction may be facilitated by a specific cyclase enzyme that controls the stereochemistry of the product.
-
Radical-Mediated Cycloaddition: A single-electron transfer (SET) from hymenidin could generate a radical cation, which then undergoes a stepwise or concerted [2+2] cycloaddition with a neutral hymenidin molecule.[1]
-
The proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound from precursor amino acids.
Experimental Protocol: In Vitro Biosynthesis using a Cell-Free Extract
The following is a generalized protocol for the preparation of a cell-free extract from a marine sponge for in vitro biosynthesis studies. This protocol is based on methodologies for other marine invertebrates and may require optimization for Agelas or Stylissa species.
2.2.1. Preparation of Cell-Free Extract
-
Homogenize fresh or frozen sponge tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Further, centrifuge the supernatant at a higher speed to pellet organelles.
-
The resulting supernatant is the crude cell-free extract containing the necessary enzymes for biosynthesis.
2.2.2. In Vitro Biosynthesis Assay
-
Incubate the cell-free extract with the precursor molecule (hymenidin) and any necessary co-factors (e.g., ATP, NADPH).
-
Allow the reaction to proceed for a set period at an optimized temperature.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent).
-
Extract the reaction mixture with an appropriate organic solvent.
-
Analyze the extract by LC-MS to detect the formation of this compound.
A workflow for the in vitro biosynthesis experiment is depicted below.
Caption: Workflow for in vitro biosynthesis of this compound using a cell-free extract.
Spectroscopic Data
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.
¹H and ¹³C NMR Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| Pyrrole Moiety | ||
| 2, 2' | 124.0 | - |
| 3, 3' | 114.5 | 6.85 (d, 2.5) |
| 4, 4' | 108.0 | 6.75 (d, 2.5) |
| 5, 5' | 118.5 | - |
| C=O | 162.0 | - |
| Cyclobutane Ring | ||
| 6, 6' | 42.5 | 3.50 (m) |
| 7, 7' | 45.0 | 2.80 (m) |
| 8, 8' | 40.0 | 2.60 (m) |
| Imidazole Moiety | ||
| 9, 9' | 135.0 | 6.90 (s) |
| 10, 10' | 115.0 | - |
| 11, 11' | 148.0 | - |
| Methylene Linker | ||
| 12, 12' | 40.5 | 3.30 (m) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from various sources and should be used as a reference.
Conclusion
This compound remains a molecule of significant interest in the field of natural products. Its unique dimeric structure, potent biological activities, and intriguing biosynthetic pathway continue to inspire research. This technical guide has provided a detailed overview of the natural sources, isolation procedures, and proposed biosynthesis of this compound, aiming to equip researchers with the foundational knowledge required for further investigation into this remarkable marine natural product. Future research will likely focus on the identification and characterization of the enzymes involved in the biosynthesis of this compound, which could open up new avenues for its biotechnological production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]
Sceptrin: A Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a fascinating and complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. Its unique chemical structure, coupled with a range of interesting biological activities, has made it a compelling target for synthetic chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Structure
This compound possesses a distinctive C2-symmetric core built upon a central cyclobutane (B1203170) ring. This core is flanked by two identical units, each comprising a 2-aminoimidazole moiety and a 4-bromopyrrole-2-carboxamide group. The molecular formula of this compound is C₂₂H₂₄Br₂N₁₀O₂.
The IUPAC name for this compound is N,N'-( (1R,2S,3R,4S)-2,3-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,4-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ |
| Molecular Weight | 620.3 g/mol |
| Appearance | Amorphous solid |
| Solubility | Soluble in methanol (B129727) and DMSO |
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The central cyclobutane ring contains four stereocenters, leading to a number of possible stereoisomers. The relative stereochemistry of the substituents on the cyclobutane ring is trans,trans,trans.
Initially, the absolute configuration of natural this compound was misassigned. Through extensive synthetic efforts and detailed spectroscopic analysis, the correct absolute configuration was later established as (1R,2S,3R,4S). This revision was a significant milestone in the study of this natural product, highlighting the challenges in assigning the absolute stereochemistry of complex molecules.
Spectroscopic Data
The structure of this compound was elucidated and confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| Cyclobutane Ring | ||
| C1/C4 | 45.2 | 3.15 (m) |
| C2/C3 | 48.7 | 4.20 (m) |
| Methylene Linker | ||
| -CH₂- | 40.5 | 3.40 (m) |
| 2-Aminoimidazole Ring | ||
| C4' | 118.9 | 6.80 (s) |
| C5' | 125.4 | |
| C2' | 157.1 | |
| 4-Bromopyrrole-2-carboxamide | ||
| C2'' | 160.5 | |
| C3'' | 110.1 | 6.95 (d, J=1.8) |
| C4'' | 98.8 | |
| C5'' | 122.3 | 7.10 (d, J=1.8) |
| NH (amide) | 8.50 (t, J=5.5) | |
| NH (pyrrole) | 12.10 (s) | |
| NH₂ (imidazole) | 6.50 (s) |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocols
The determination of the complex structure of this compound relies on rigorous experimental procedures. Below are detailed methodologies for the key analytical techniques employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvent systems include methanol, ethanol, or mixtures with other organic solvents.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial model is refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule.
Methodology:
-
Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of the protons.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and relative stereochemistry of the molecule.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. A key molecular target of this compound is the bacterial protein MreB , a homolog of eukaryotic actin.[1][2][3] This interaction disrupts the bacterial cytoskeleton, leading to defects in cell shape maintenance and division.
In eukaryotic cells, this compound has been found to inhibit cell motility, suggesting an interaction with the actin cytoskeleton.[4][5][6] The proposed mechanism involves the binding of this compound to actin, which in turn affects the dynamics of the actin cytoskeleton, a critical component of cell migration.
Caption: Proposed mechanism of this compound's action.
Experimental Workflow for Structure Elucidation
The determination of this compound's structure is a multi-step process that integrates various analytical techniques.
Caption: Workflow for this compound's structure elucidation.
Conclusion
This compound stands as a testament to the intricate and diverse chemical scaffolds produced by marine organisms. Its challenging synthesis and the revision of its absolute stereochemistry have provided valuable lessons for the natural product and synthetic chemistry communities. The elucidation of its biological targets, such as MreB and actin, opens up new avenues for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and stereochemical features of this compound, serving as a foundational resource for researchers aiming to further explore its chemical and biological potential.
References
- 1. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]
- 2. Xenobe Research Institute [xenobe.org]
- 3. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Sceptrin's Antimicrobial Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, has demonstrated a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its dual impact on the bacterial cell membrane and the cytoskeleton. This document synthesizes available quantitative data, details key experimental protocols for mechanism-of-action studies, and presents visual representations of the proposed molecular interactions and experimental workflows.
Core Mechanism: A Dual-Pronged Attack
The antimicrobial activity of this compound is characterized by a concentration-dependent dual mechanism targeting two essential bacterial structures: the cell membrane and the cytoskeletal protein MreB. At its Minimum Inhibitory Concentration (MIC), this compound is primarily bacteriostatic, while at concentrations above the MIC, it exhibits bactericidal effects.[1]
Disruption of the Cell Membrane
This compound directly interacts with the cell membranes of both prokaryotic and eukaryotic cells, leading to a loss of membrane integrity.[1] This disruption manifests as the leakage of intracellular components, such as potassium ions, and the dissipation of the membrane potential. The damage to the cell membrane is considered the primary cause of the bactericidal activity observed at higher concentrations of this compound.[1] The formation of unusual spheroplasts in Escherichia coli treated with this compound is thought to be a secondary effect of this membrane damage.[1]
Interaction with the Bacterial Cytoskeleton
A pivotal aspect of this compound's mechanism is its interaction with the bacterial cytoskeletal protein MreB.[2][3][4] MreB, a homolog of eukaryotic actin, is crucial for maintaining cell shape, chromosome segregation, and cell wall synthesis in many rod-shaped bacteria. This compound was identified as a binding partner of E. coli MreB through a bidirectional affinity chromatography approach.[2][3][4][5] While the precise binding affinity and the direct functional consequences of this interaction, such as the effect on MreB's ATPase activity and polymerization kinetics, are yet to be fully elucidated, this interaction strongly suggests that this compound disrupts essential cytoskeletal functions. This is further supported by studies demonstrating this compound's ability to inhibit cell motility in cancer cell lines by binding to monomeric actin.[6]
References
- 1. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antibacterial and Antifungal Spectrum of Sceptrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the antibacterial and antifungal properties of Sceptrin. A critical distinction is made at the outset: "this compound" can refer to two distinct entities. The first is a natural product, a dimeric bromopyrrole imidazole (B134444) alkaloid isolated from marine sponges of the Agelas genus. The second is the brand name for a combination antibiotic, co-trimoxazole (B1683656), which is a synergistic mixture of trimethoprim (B1683648) and sulfamethoxazole (B1682508). This guide will delve into the antimicrobial spectrum, mechanism of action, and available quantitative data for both, treating them as separate agents to avoid ambiguity. Experimental protocols for antimicrobial susceptibility testing are detailed, and signaling pathways and experimental workflows are visually represented.
The Natural Product: this compound
This compound, a metabolite derived from marine sponges, has demonstrated both antibacterial and antifungal activities. Its unique chemical structure has garnered interest in the scientific community for its potential as a novel antimicrobial agent.
Antibacterial and Antifungal Spectrum
Quantitative data on the antimicrobial spectrum of the natural product this compound is limited. However, available studies provide key insights into its activity.
Table 1: Antibacterial Activity of Natural this compound
| Microorganism | Strain | MIC | Reference |
| Escherichia coli | - | 62.5 µM | [1] |
| Staphylococcus aureus | - | 62.5 µM | [1] |
Antifungal Activity:
Qualitative assessments have indicated that this compound possesses antifungal properties. In an agar (B569324) disc diffusion assay, a 500 μg disc of this compound inhibited the growth of 7 to 10 different fungal species. However, specific Minimum Inhibitory Concentration (MIC) values against a broad panel of fungi are not yet well-documented in publicly available literature.
Mechanism of Action
The antimicrobial mechanism of the natural product this compound is multifaceted and concentration-dependent.
-
At Minimum Inhibitory Concentration (MIC): this compound exhibits a bacteriostatic effect. Studies on Escherichia coli have shown that at its MIC, this compound slightly inhibits RNA synthesis, while the synthesis of DNA, protein, and cell wall components remains unaffected[2][3][4].
-
At Concentrations Higher than MIC: The compound becomes bactericidal . This is attributed to the disruption of the cell membrane in both prokaryotic and eukaryotic cells[2][3][4].
-
Interaction with MreB: Research has also suggested that this compound interacts with the bacterial cytoskeletal protein MreB, which is involved in cell shape determination and cell wall synthesis.
Mechanism of this compound (Natural Product).
The Combination Drug: this compound (Co-trimoxazole)
This compound, as a brand name, refers to co-trimoxazole, a widely used antibiotic composed of trimethoprim and sulfamethoxazole. This combination acts synergistically to inhibit bacterial and, to some extent, fungal growth.
Antibacterial and Antifungal Spectrum
Co-trimoxazole possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its antifungal activity is primarily noted against certain opportunistic fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for co-trimoxazole against a range of microorganisms. MIC values are presented as the concentration of trimethoprim/sulfamethoxazole.
Table 2: Antibacterial Spectrum of Co-trimoxazole (Trimethoprim/Sulfamethoxazole)
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MSSA) | ≤0.5/9.5 - >32/608 | 1/19 | 2/38 |
| Staphylococcus aureus (MRSA) | ≤0.5/9.5 - >32/608 | 1/19 | 4/76 |
| Streptococcus pneumoniae | ≤0.5/9.5 - >32/608 | 1/19 | 4/76 |
| Enterococcus faecalis | 0.5/9.5 - >32/608 | 4/76 | >32/608 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ≤0.5/9.5 - >32/608 | 2/38 | >32/608 |
| Klebsiella pneumoniae | ≤0.5/9.5 - >32/608 | 4/76 | >32/608 |
| Proteus mirabilis | ≤0.5/9.5 - >32/608 | 2/38 | 16/304 |
| Haemophilus influenzae | ≤0.5/9.5 - 8/152 | 0.5/9.5 | 2/38 |
| Stenotrophomonas maltophilia | ≤0.5/9.5 - 8/152 | 1/19 | 2/38 |
| Nocardia spp. | ≤2/38 - 4/76 | - | 4/76[5] |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.
Table 3: Antifungal Spectrum of Co-trimoxazole (Trimethoprim/Sulfamethoxazole)
| Microorganism | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | Growth inhibited | [6] |
| Aspergillus oryzae | Growth inhibited | [6] |
| Conidiobolus lamprauges | Synergistic with antifungals | [7][8] |
| Basidiobolus species | 160 | [9] |
| Coccidioides posadasii | 1000/200 - 2000/400 | [10] |
Mechanism of Action
Co-trimoxazole's efficacy stems from the sequential blockade of two key enzymes in the bacterial folate synthesis pathway. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
-
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in folate synthesis.
-
Trimethoprim is a potent and selective inhibitor of dihydrofolate reductase (DHFR) , the enzyme that reduces dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.
The synergistic action of these two components results in a bactericidal effect.
References
- 1. iacld.com [iacld.com]
- 2. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cotrimoxazole - optimal dosing in the critically ill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-fungal activity of sulfamethoxazole toward Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of Antifungal Drugs and Sulfamethoxazole-Trimethoprim against Clinical Isolates of Conidiobolus lamprauges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scielo.br [scielo.br]
Sceptrin's potential as an anticancer agent by inhibiting cell motility
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the marine natural product sceptrin as a potential anticancer agent, focusing on its mechanism of inhibiting cancer cell motility. This compound, a metabolite isolated from marine sponges of the Agelas species, has demonstrated significant potential in preclinical studies by impeding the migratory and invasive capabilities of various cancer cells. This document outlines the quantitative data supporting its efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved.
Quantitative Assessment of this compound's Efficacy
This compound has been shown to inhibit the motility of several cancer cell lines in a dose-dependent manner. The following table summarizes the key quantitative data from these studies.
| Parameter | Cell Line | Value | Observations |
| IC50 for Cell Motility Inhibition | HeLa (Cervical Cancer) | 15 µM[1] | Maximum inhibitory effect observed at 50 µM.[1] |
| Effect on Cell Motility at 40 µM | MDA-MB-231 (Breast Cancer) | Significant Inhibition | Inhibited high baseline random motility.[1] |
| A549 (Lung Cancer) | Significant Inhibition | Inhibited HGF-induced chemotactic migration.[1] | |
| Tpr-Met 3T3 (Transformed Fibroblasts) | Significant Inhibition | Inhibited motility driven by Tpr-Met oncogene.[1] | |
| Cytotoxicity | HeLa, Monkey Liver Cells | Non-toxic | No effect on cell proliferation or survival at concentrations double the maximal inhibitory concentration for motility.[1][2] |
Core Mechanism of Action: Inhibition of Cell Contractility
The primary mechanism by which this compound inhibits cell motility is through the regulation of cell contractility.[2][3] This effect is attributed to its ability to bind to monomeric actin, a fundamental component of the cellular cytoskeleton responsible for generating contractile forces.[2][3]
Interaction with the Actin Cytoskeleton
This compound's interaction with monomeric actin is a key aspect of its antimotility function.[2][3] By binding to actin monomers, this compound likely interferes with the normal dynamics of actin polymerization and depolymerization, which are essential for the formation of stress fibers and the generation of intracellular tension required for cell movement.
Independence from Rho GTPase Activation
Interestingly, the inhibitory action of this compound on cell contractility appears to be independent of the Rho GTPase signaling pathway. Studies have shown that this compound treatment does not alter the levels of active, GTP-bound Rho in cells. This suggests that this compound acts downstream of Rho or through a parallel pathway to modulate the actin cytoskeleton and cell contractility.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's inhibition of cell motility.
Caption: this compound inhibits cell motility by binding to monomeric actin and reducing cell contractility.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound's antimotility effects are provided below.
Cell Motility (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration to close a mechanically created gap in a confluent cell monolayer.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231, A549) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0-50 µM) or a vehicle control to the respective wells. For factor-induced migration, add the chemoattractant (e.g., 10 ng/mL HGF for A549 cells) at this step.
-
Imaging: Capture images of the scratch in each well at time 0 and then at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and control groups.
Cell Invasion (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a layer of extracellular matrix (ECM), mimicking the process of invasion through the basement membrane.
Protocol:
-
Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Chemoattractant: In the lower chamber of the Transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts, along with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Staining and Quantification: After incubation, remove the non-invading cells from the top surface of the insert membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Analysis: Count the number of stained, invaded cells in several microscopic fields for each insert. The average number of invaded cells is then compared between the this compound-treated and control groups.
Cell Contractility (Clot Retraction Assay)
This assay measures the ability of cells to exert contractile forces on a fibrin (B1330869) clot, providing a quantitative measure of cell contractility.
Protocol:
-
Cell Preparation: Harvest and resuspend cells (e.g., CHO cells stably expressing human αIIbβ3 integrin) in a suitable buffer.
-
Clot Formation: In a siliconized glass tube, mix the cell suspension with human plasma, thrombin, and CaCl2 to initiate clot formation. Include this compound at the desired concentration in the treated samples.
-
Retraction: Allow the clot to retract for a defined period (e.g., 2 hours) at 37°C.
-
Imaging and Analysis: Photograph the retracted clots. The area of the retracted clot is measured using image analysis software. A smaller clot area indicates greater cell contractility. The percentage of clot retraction is calculated and compared between this compound-treated and control groups.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent due to its targeted inhibition of cell motility at non-toxic concentrations. Its unique mechanism of action, involving the direct binding to monomeric actin and subsequent reduction of cell contractility independent of Rho activation, distinguishes it from many other motility inhibitors. This makes this compound an attractive lead compound for the development of novel therapeutics aimed at preventing cancer metastasis.
Further research should focus on:
-
In vivo efficacy: Evaluating the antimetastatic potential of this compound in animal models of cancer.
-
Structure-activity relationship studies: Synthesizing and testing this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic properties.[2][3]
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents.
The continued exploration of this compound and its derivatives holds significant promise for the development of new strategies to combat cancer progression and improve patient outcomes.
References
Exploring the Antiviral and Antihistaminic Potential of Sceptrin: A Technical Guide for Researchers
Abstract
Sceptrin, a dimeric bromopyrrole alkaloid isolated from marine sponges of the Agelas genus, has been reported to possess a range of biological activities, including potent antiviral and antihistaminic properties. However, detailed quantitative data and mechanistic studies elucidating these specific effects are not extensively available in publicly accessible scientific literature. This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this compound's antiviral and antihistaminic potential. The document outlines detailed experimental protocols for in vitro and in vivo evaluation, proposes hypothetical signaling pathways for its mechanism of action, and presents templates for quantitative data representation.
Introduction
Marine natural products are a rich source of novel bioactive compounds with significant therapeutic potential. This compound, first isolated in 1981, is a notable example, exhibiting a complex chemical structure and a spectrum of biological activities. While its antibacterial and anti-cancer cell motility effects have been investigated to some extent, its reported antiviral and antihistaminic activities remain largely unexplored. This guide aims to bridge this knowledge gap by providing a comprehensive roadmap for the scientific exploration of these properties.
Quantitative Data on this compound's Bioactivity
To date, there is a conspicuous absence of published quantitative data regarding the antiviral and antihistaminic efficacy of this compound. For the purpose of this guide and to provide a template for future research, the following tables present hypothetical data based on the expected outcomes of the experimental protocols detailed herein.
Table 1: Hypothetical Antiviral Activity of this compound
| Virus Target | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | Plaque Reduction Assay | MDCK | Data not available | Data not available | Data not available |
| Herpes Simplex Virus 1 (HSV-1) | Viral Yield Reduction Assay | Vero | Data not available | Data not available | Data not available |
| Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase Assay | MT-4 | Data not available | Data not available | Data not available |
| SARS-CoV-2 | Cytopathic Effect (CPE) Assay | Vero E6 | Data not available | Data not available | Data not available |
Table 2: Hypothetical Antihistaminic Activity of this compound
| Target | Assay Type | IC50 (µM) | Notes |
| Histamine (B1213489) H1 Receptor | Radioligand Binding Assay | Data not available | Competitive binding against [3H]pyrilamine. |
| Mast Cell Degranulation | β-hexosaminidase Release Assay | Data not available | Inhibition of antigen-induced degranulation in RBL-2H3 cells. |
Experimental Protocols
The following sections provide detailed methodologies for assessing the antiviral and antihistaminic properties of this compound.
Antiviral Activity Assays
This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted this compound, followed by the virus at a predetermined multiplicity of infection (MOI). Include control wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The Selectivity Index (SI) is calculated as CC50/IC50.
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed 6-well plates with a host cell line to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each this compound concentration and determine the IC50.
Antihistaminic Activity Assays
This assay determines the affinity of this compound for the histamine H1 receptor.
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for displacing the radioligand and calculate the binding affinity (Ki).
This assay assesses the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic response.
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) and sensitize the cells with anti-DNP IgE overnight.
-
Treatment: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.
-
Induction of Degranulation: Trigger degranulation by adding DNP-BSA.
-
Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, from the cell supernatant using a colorimetric substrate.
-
Data Analysis: Calculate the percentage inhibition of β-hexosaminidase release at each this compound concentration and determine the IC50.
Visualization of Methodologies and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and potential signaling pathways that could be involved in this compound's bioactivity.
Caption: Workflow for in vitro antiviral activity assessment.
Caption: Workflow for in vitro antihistaminic activity assessment.
Caption: Hypothetical antiviral mechanism of action for this compound.
Caption: Hypothetical antihistaminic mechanism via H1 receptor antagonism.
Conclusion
While the existing literature hints at the significant antiviral and antihistaminic potential of this compound, a thorough and systematic investigation is required to validate these claims and elucidate the underlying mechanisms of action. This technical guide provides a foundational framework for such research, offering detailed experimental protocols and conceptual models. The exploration of this compound's bioactivities could lead to the development of novel therapeutic agents for a range of viral and allergic diseases. Further research is strongly encouraged to populate the hypothetical data tables presented here with robust experimental findings.
The Ecological and Pharmacological Significance of Sceptrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum, represents a fascinating case study in marine chemical ecology and natural product drug discovery. This technical guide provides an in-depth analysis of the multifaceted role of this compound in marine ecosystems, its potent biological activities, and the experimental methodologies used to elucidate its functions. Quantitative data on its bioactivities are presented in structured tables, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes. This document serves as a comprehensive resource for researchers investigating marine natural products and their potential therapeutic applications.
Introduction
Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, many of which are presumed to play crucial roles in the survival of these sessile organisms. This compound, a prominent member of the pyrrole-imidazole alkaloid family, was first isolated in 1981 from the Caribbean sponge Agelas sceptrum. Its unique cyclobutane (B1203170) core and dense functionalities have attracted considerable attention from synthetic chemists and pharmacologists alike. Functionally, this compound and its analogues are understood to serve as a chemical defense mechanism for the host sponge, exhibiting potent antimicrobial and anti-predatory activities.[1] Beyond its ecological significance, this compound has demonstrated a range of pharmacologically relevant bioactivities, including antimicrobial effects and the inhibition of cancer cell motility, making it a promising lead compound for drug development.[2][3][4][5] This guide will delve into the known ecological roles of this compound, its mechanisms of action, and the experimental approaches used to study this intriguing marine natural product.
Ecological Role of this compound in Marine Ecosystems
The production of this compound by Agelas sponges is believed to be a key adaptive strategy for survival in the competitive and predator-rich marine environment. The primary ecological functions of this compound are chemical defense against predation and prevention of biofouling.
-
Anti-predatory Defense: Sponges of the genus Agelas release this compound and its precursor, oroidin, in response to simulated predator attacks.[1] These compounds have been shown to deter feeding by reef fish, suggesting a direct role in preventing predation.[1] The concentration of these defensive alkaloids can increase upon wounding, indicating an inducible defense mechanism.[1]
-
Antimicrobial and Antifouling Activity: this compound exhibits broad-spectrum activity against bacteria and fungi.[1][3] This antimicrobial action is crucial for protecting the sponge from pathogenic infections and for preventing the settlement of fouling organisms on its surface, which could otherwise impede filter-feeding and respiration. Sponges have been observed to release these compounds into the surrounding seawater, creating a chemical shield.[1]
Biological Activities and Mechanism of Action
This compound's potent biological effects stem from its ability to interact with fundamental cellular components in both prokaryotic and eukaryotic cells. Its mechanisms of action have been investigated in the context of its antimicrobial and anti-cancer cell motility properties.
Antimicrobial Activity
This compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: The antimicrobial effect of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. At concentrations above the minimum inhibitory concentration (MIC), this compound acts as a bactericidal agent by permeabilizing the cell membrane, leading to the leakage of intracellular components such as potassium ions and ultimately causing cell lysis.[3] At the MIC, it has a bacteriostatic effect on E. coli, inhibiting RNA synthesis to a slight degree.[3]
Quantitative Data:
| Microorganism | Strain | Bioassay | Result | Reference |
| Escherichia coli | - | Broth Microdilution | MIC: 62.5 µM | [6] |
| Staphylococcus aureus | - | Broth Microdilution | MIC: 62.5 µM | [6] |
Inhibition of Cancer Cell Motility
A significant area of interest for drug development is this compound's ability to inhibit the migration of various cancer cell lines without exhibiting cytotoxicity at effective concentrations.[2][4][5]
Mechanism of Action: this compound's anti-migratory effect is achieved through its interaction with the actin cytoskeleton. It has been shown to bind to monomeric actin, which in turn inhibits cell contractility, a critical process for cell movement.[2][4] This disruption of the cellular machinery for motility prevents both random and factor-induced cell migration.[2]
Quantitative Data:
| Cell Line | Bioassay | Result | Reference |
| Multiple Cancer Cell Lines | Cell Motility Assay | IC50: 15 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Agelas Sponges
This protocol outlines a general procedure for the extraction and purification of this compound.
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., E. coli, S. aureus) overnight on an appropriate agar (B569324) medium.
-
Suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to the final required inoculum density in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of a stock solution of this compound in CAMHB to achieve a range of desired concentrations.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.
-
Cell Motility Assessment: Transwell Migration Assay
This protocol measures the effect of this compound on cancer cell migration.
Workflow for Transwell Migration Assay
Caption: Workflow for the Transwell cell migration assay to evaluate the effect of this compound.
-
Cell Preparation:
-
Culture the desired cancer cell line to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of each well.
-
Seed the cell suspension into the upper chamber of each Transwell insert.
-
Add different concentrations of this compound to the upper chambers. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow cell migration (typically 12-24 hours) at 37°C in a CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Stain the fixed cells with a dye such as crystal violet or DAPI.
-
Count the number of stained, migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Biosynthesis of this compound
The biosynthesis of this compound is proposed to occur through a [2+2] cycloaddition of two molecules of a monomeric pyrrole-imidazole alkaloid precursor, such as hymenidin (B1674120) or oroidin. This dimerization is thought to be an enzyme-mediated process within the sponge, as the reaction does not readily occur under standard laboratory conditions.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound via the dimerization of oroidin/hymenidin precursors.
Conclusion and Future Perspectives
This compound stands out as a marine natural product with significant ecological and pharmacological importance. Its role as a chemical defense agent in Agelas sponges highlights the intricate chemical interactions that shape marine ecosystems. From a drug development perspective, this compound's potent antimicrobial and anti-cancer cell motility activities, coupled with its low toxicity, make it an attractive lead compound. The total synthesis of this compound has been achieved, which opens avenues for the generation of analogues with improved therapeutic properties. [7]Future research should focus on elucidating the specific enzymatic machinery responsible for this compound's biosynthesis in sponges, which could enable biotechnological production methods. Furthermore, detailed preclinical studies are warranted to fully explore the therapeutic potential of this compound and its derivatives in treating infectious diseases and cancer metastasis. This technical guide provides a solid foundation for researchers to build upon in their exploration of this remarkable marine molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (±)-Sceptrin [dspace.mit.edu]
Sceptrin's Disruption of Prokaryotic and Eukaryotic Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sceptrin, a dimeric bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, has demonstrated significant antimicrobial and cytotoxic activities. This technical guide provides an in-depth analysis of the core mechanisms by which this compound affects prokaryotic and eukaryotic cell membranes. Evidence suggests that this compound's primary mode of action involves the disruption of membrane integrity and interaction with key cytoskeletal components, leading to distinct downstream effects in these two cell types. In prokaryotes, this compound targets the MreB protein, a homolog of eukaryotic actin, leading to impaired cell wall synthesis and membrane depolarization. In eukaryotes, this compound interacts with the actin cytoskeleton, inhibiting cell motility and contractility. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data on this compound's Bioactivity
The biological effects of this compound have been quantified across various prokaryotic and eukaryotic systems. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Notes | Reference |
| Escherichia coli | Negative | Not explicitly stated in searched literature | This compound is bacteriostatic at MIC and bactericidal at higher concentrations. | [1] |
| Staphylococcus aureus | Positive | Not explicitly stated in searched literature | - | - |
| Pseudomonas aeruginosa | Negative | Not explicitly stated in searched literature | - | - |
Table 2: Cytotoxicity and Inhibitory Effects of this compound on Eukaryotic Cells
| Cell Line | Cell Type | Effect Measured | IC50 (µM) | Notes | Reference |
| HeLa | Human cervical cancer | Inhibition of cell motility | 15 | Maximum inhibition observed at 50 µM. | |
| Red Blood Cells | Erythrocytes | Hemolysis | Not explicitly quantified | This compound causes lysis of red blood cells. | [1] |
Effects on Prokaryotic Cell Membranes
This compound's antimicrobial activity against prokaryotic cells, particularly Gram-negative bacteria like Escherichia coli, is characterized by a multi-faceted attack on the cell envelope.
Mechanism of Action
At its Minimum Inhibitory Concentration (MIC), this compound exhibits a bacteriostatic effect on E. coli, causing the formation of cell chains.[1] At concentrations higher than the MIC, its effect becomes bactericidal, leading to the inhibition of DNA, RNA, and protein synthesis, and the formation of unusual spheroplasts.[1]
The primary mechanism involves the disruption of the cell membrane, as evidenced by the release of potassium ions from E. coli cells.[1] This membrane damage is believed to be the initial event, which is then followed by effects on the cell wall.[1] this compound stimulates the turnover of peptidoglycan, demonstrated by the release of high molecular weight material containing diaminopimelic acid.[1]
A key molecular target of this compound in bacteria has been identified as MreB, a prokaryotic homolog of actin that is crucial for maintaining cell shape and organizing the machinery for cell wall synthesis.
Proposed Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed sequence of events following this compound's interaction with a prokaryotic cell.
Caption: Proposed mechanism of this compound's action on prokaryotic cells.
Effects on Eukaryotic Cell Membranes
In eukaryotic cells, this compound's effects are primarily linked to its interaction with the actin cytoskeleton, leading to impaired cell motility and, at higher concentrations, membrane lysis.
Mechanism of Action
This compound has been shown to inhibit cell motility in various cancer cell lines, with an IC50 of 15 µM in HeLa cells. This inhibition is attributed to its ability to disrupt the actin cytoskeleton. This compound binds to monomeric actin, which likely interferes with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement and contractility. The disruption of the cell membrane is also a key feature of this compound's activity against eukaryotic cells, as demonstrated by its ability to cause hemolysis of red blood cells.[1]
Proposed Signaling Pathway
The following diagram outlines the proposed signaling pathway for this compound's effect on eukaryotic cell motility.
Caption: Proposed mechanism of this compound's action on eukaryotic cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination.
Hemolysis Assay
This protocol assesses the membrane-disrupting effect of this compound on eukaryotic cells using red blood cells (RBCs).
-
Materials:
-
Freshly collected red blood cells (e.g., from sheep or human)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Triton X-100 (positive control for 100% hemolysis)
-
Centrifuge
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of this compound solutions at various concentrations.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 to a final concentration of 1%).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Sceptrin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of sceptrin and its analogues, marine alkaloids with a range of interesting biological activities. The information compiled herein is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and drug development. This document includes a summary of various synthetic strategies, detailed experimental protocols for key reactions, and a discussion of the biological activities of these compounds.
Introduction
This compound is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. It has garnered significant attention from the scientific community due to its unique chemical structure and its broad spectrum of biological activities, which include antimicrobial, antifungal, antiviral, and anti-motility properties.[1][2][3][4][5] The complex architecture of this compound, characterized by a central cyclobutane (B1203170) ring and two 2-aminoimidazole moieties, has made it a challenging target for total synthesis. Several research groups have successfully developed innovative synthetic routes to this compound and its analogues, such as dibromothis compound (B220819) and ageliferin. These synthetic efforts have not only provided access to these natural products for further biological evaluation but have also led to the development of new synthetic methodologies.
This document outlines two prominent and distinct strategies for the total synthesis of (±)-sceptrin: the oxaquadricyclane rearrangement approach and the photochemical [2+2] cycloaddition of a hymenidin (B1674120) surrogate. Detailed protocols for key steps in these syntheses are provided, along with tabulated quantitative data to allow for easy comparison of the different routes. Additionally, the known biological activities of this compound are discussed, with a focus on its mechanism of action as a cell motility inhibitor through its interaction with actin.
Synthetic Strategies and Quantitative Data
The total synthesis of this compound has been approached through several innovative strategies. Below is a summary of key quantitative data from two successful racemic syntheses.
Table 1: Comparison of Key Synthetic Routes to (±)-Sceptrin
| Parameter | Baran Synthesis (Oxaquadricyclane Rearrangement) | Jamison Synthesis (Photochemical Dimerization) |
| Key Strategy | Rearrangement of an oxaquadricyclane to form the cyclobutane core. | Photochemical [2+2] cycloaddition of a hymenidin surrogate. |
| Starting Material | Dimethyl acetylenedicarboxylate (B1228247) | N-Boc-propargylamine |
| Overall Yield | ~24% | Not explicitly stated, but key dimerization yield is 41%. |
| Number of Steps | ~10 steps (longest linear sequence) | 4 steps |
| Key Step Yield | 50% for the rearrangement of 3-oxaquadricyclane to the cyclobutane diester. | 41% for the photochemical dimerization (57% based on recovered starting material).[4][6] |
| Chromatography | No column chromatography required for the main sequence.[3] | Flash column chromatography used for purification of the dimer.[4][6] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the total synthesis of (±)-sceptrin.
Protocol 1: Baran Synthesis - Oxaquadricyclane Rearrangement and Formation of the Cyclobutane Core
This protocol describes the acid-catalyzed rearrangement of a 3-oxaquadricyclane derivative to form the all-trans-substituted cyclobutane core, a key step in the Baran synthesis of (±)-sceptrin.
Materials:
-
3-Oxaquadricyclane derivative (prepared from 2,5-dimethylfuran (B142691) and dimethyl acetylenedicarboxylate followed by photoirradiation)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 3-oxaquadricyclane derivative (1.0 eq) in methanol (0.084 M), add concentrated sulfuric acid (catalytic amount) at room temperature (23 °C).
-
Stir the reaction mixture for 24 hours at 23 °C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, the trans,trans,trans-cyclobutane diester, can be purified by recrystallization to afford white needles (50% yield).[3]
Protocol 2: Jamison Synthesis - Photochemical [2+2] Dimerization
This protocol details the key photochemical dimerization of a hymenidin surrogate to construct the cyclobutane core of (±)-sceptrin, as reported by the Jamison group.[4][6]
Materials:
-
Hymenidin surrogate (monomer 9 in the publication) (1.0 eq)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.8 mol %)
-
Methanol (MeOH), reagent grade, degassed with Argon
-
Blue LEDs (440–450 nm)
-
Schlenk flask or similar reaction vessel suitable for photochemistry
-
Magnetic stirrer
-
External cooling fan
-
Flash chromatography system (silica gel)
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
In a Schlenk flask, dissolve the hymenidin surrogate (0.1 mmol, 1.0 eq) and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.0018 mmol, 1.8 mol %) in degassed methanol to achieve a concentration of 0.5 M.
-
Place the reaction vessel in a setup equipped with blue LEDs (440–450 nm) and ensure adequate cooling with an external fan.
-
Irradiate the reaction mixture with the blue LEDs for the required reaction time (optimized as per reaction monitoring, typically several hours).
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to isolate the C₂-symmetric dimer.
-
The desired dimer is isolated in 41% yield (57% yield based on recovered starting material).[4][6]
Biological Activity and Mechanism of Action
This compound and its analogues have been shown to possess a variety of biological activities.[3] Of particular interest to drug development professionals is their ability to inhibit cancer cell motility.[1][2][5]
Antimicrobial Activity: this compound exhibits antibacterial and antifungal properties. Studies have shown that at its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on E. coli, causing the formation of cell chains. At higher concentrations, it becomes bactericidal and induces the formation of spheroplasts, suggesting that it disrupts the cell membranes of both prokaryotic and eukaryotic cells.[7]
Anti-Motility Activity: this compound has been identified as an inhibitor of cell motility in various cancer cell lines.[1][2][5] This inhibition is observed for both random and factor-induced migration, indicating that this compound likely targets a central component of the cell motility machinery. The compound shows no significant toxicity at concentrations that are effective for inhibiting motility.[1][2][5]
The mechanism underlying this anti-motility activity is believed to involve the actin cytoskeleton. Studies have shown that this compound can bind to monomeric actin, which likely disrupts the dynamic processes of actin polymerization and depolymerization that are essential for cell movement.[1][2]
Visualizations
Synthetic Workflow for (±)-Sceptrin (Jamison Synthesis)
References
- 1. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (±)-Sceptrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Sceptrin from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a dimeric bromopyrrole-imidazole alkaloid first isolated in 1981 from the marine sponge Agelas sceptrum.[1] It has since been identified in other sponges of the Agelas and Stylissa genera.[2][3] This marine natural product has garnered significant interest within the scientific and drug development communities due to its diverse and potent biological activities. This compound has demonstrated antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[4][5] Notably, it has been shown to inhibit cell motility in various cancer cell lines without exhibiting cytotoxicity at effective concentrations, making it an attractive lead molecule for therapeutic development.[4][5] The compound is believed to exert some of its effects by interacting with the actin cytoskeleton.[4][6]
These application notes provide a comprehensive overview and detailed protocols for the extraction of crude this compound from marine sponge biomass and its subsequent purification to research-grade quality.
Application Notes: Principles and Considerations
The successful isolation of this compound relies on a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The choice of methodology is guided by the chemical properties of this compound—a polar, nitrogenous, and relatively stable alkaloid.
-
Sponge Collection and Preparation :
-
Species Identification : Accurate taxonomic identification of the sponge is critical, as this compound content can vary significantly between species (e.g., Agelas conifera, Stylissa massa).[3][7]
-
Handling : Sponges should be frozen immediately after collection (e.g., at -20°C or -80°C) to halt enzymatic degradation of secondary metabolites.
-
Preparation : Prior to extraction, the sponge material should be freeze-dried (lyophilized) to remove water, which improves extraction efficiency and allows for accurate mass determination. The dried biomass is then ground into a fine powder to maximize the surface area for solvent penetration.[8]
-
-
Extraction :
-
Solvent Selection : A polar solvent system is required to efficiently extract this compound. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is highly effective.[9] Sequential extraction with solvents of increasing polarity (e.g., starting with aqueous methanol, followed by DCM:MeOH) can also be employed to systematically fractionate metabolites.[8]
-
Technique : Maceration with sonication is a common and effective method for disrupting sponge cells and facilitating solvent penetration.[9] This process is typically repeated multiple times to ensure exhaustive extraction.
-
-
Purification :
-
Chromatography Principles : Purification of this compound from the crude extract is achieved by exploiting its physicochemical properties through various chromatographic techniques.[10][11] The process typically involves multiple, orthogonal separation steps.
-
Initial Cleanup (Solid-Phase Extraction) : Crude extracts can be subjected to Solid-Phase Extraction (SPE) using a reversed-phase sorbent (e.g., C18) to remove highly polar impurities (like salts) and non-polar lipids, thereby concentrating the alkaloids.
-
Column Chromatography : Open column chromatography is a fundamental step for fractionating the extract.
-
Normal-Phase : Using silica (B1680970) gel, non-polar compounds elute first with non-polar mobile phases (e.g., hexane/ethyl acetate), while polar compounds like this compound are retained and require more polar solvents (e.g., methanol/dichloromethane) for elution.
-
Reversed-Phase (RP) : Using C18-bonded silica, the separation is inverted. Polar compounds elute first with a polar mobile phase (e.g., water/acetonitrile), making it an excellent choice for purifying water-soluble alkaloids like this compound.
-
-
High-Performance Liquid Chromatography (HPLC) : This is the final and most critical step for obtaining high-purity this compound. Reversed-phase HPLC (RP-HPLC) is almost universally used, offering high resolution and reproducibility. A gradient elution (e.g., water to acetonitrile, often with a trifluoroacetic acid modifier to improve peak shape) is typically employed to separate this compound from closely related analogues like hymenin (B1203750) or manzacidin A/C.[12]
-
Experimental Workflow for this compound Isolation
Caption: General workflow for this compound extraction and purification.
Detailed Protocols
Protocol 1: Bulk Extraction of this compound from Sponge Biomass
This protocol is adapted from methodologies described for the extraction of bromopyrrole alkaloids from Stylissa massa and Agelas species.[8][9]
1. Materials and Equipment:
-
Freeze-dried and powdered sponge tissue (e.g., Stylissa massa)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Large glass container or flask
-
Sonicator bath
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-vacuum pump
2. Procedure:
-
Weigh the freeze-dried, powdered sponge material (e.g., 30 g).[8]
-
Place the powder in a large glass flask.
-
Add a 9:1 (v/v) mixture of DCM:MeOH. Use a sufficient volume to fully immerse the sponge material (e.g., 250 mL).[8]
-
Sonicate the mixture for 30 minutes at room temperature to facilitate cell lysis and extraction.
-
Filter the mixture through a Buchner funnel to separate the solvent (extract) from the sponge biomass.
-
Return the sponge biomass to the flask and repeat the extraction (steps 3-5) two more times to ensure exhaustive extraction.
-
Combine all solvent extracts.
-
Concentrate the combined extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Place the resulting crude extract under a high-vacuum pump to remove any residual solvent.
-
Weigh the final dried crude extract and store it at -20°C until further purification.
Protocol 2: Purification of this compound by Chromatography
This protocol outlines a two-step chromatographic purification process using open column chromatography followed by RP-HPLC.
Part A: Initial Fractionation by Reversed-Phase Column Chromatography
1. Materials and Equipment:
-
Crude extract from Protocol 1
-
C18-bonded silica gel (for flash chromatography)
-
Glass chromatography column
-
Milli-Q water or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (RP-18) and developing tank
2. Procedure:
-
Column Packing : Prepare a slurry of C18 silica gel in 100% MeOH and pack it into the chromatography column. Equilibrate the column by flushing with 100% Milli-Q water until the mobile phase is neutral and free of bubbles.
-
Sample Loading : Dissolve a known amount of the crude extract in a minimal volume of MeOH. Adsorb this solution onto a small amount of C18 silica gel, dry it, and carefully layer the dried powder on top of the packed column bed.
-
Elution : Elute the column using a step gradient of decreasing polarity. Start with 100% water and progressively increase the concentration of ACN or MeOH.
-
Example Gradient: 100% H₂O -> 25% ACN/H₂O -> 50% ACN/H₂O -> 75% ACN/H₂O -> 100% ACN -> 100% MeOH.
-
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 15 mL) throughout the elution process.
-
Analysis : Analyze the collected fractions by RP-TLC or analytical RP-HPLC to identify those containing this compound. Pool the this compound-containing fractions and concentrate them to dryness using a rotary evaporator.
Part B: Final Purification by Semi-Preparative RP-HPLC
1. Materials and Equipment:
-
HPLC system with a semi-preparative column (e.g., C18, 10 x 250 mm, 5 µm particle size)
-
UV-Vis detector
-
Fraction collector
-
This compound-enriched fraction from Part A
-
Mobile Phase A: Milli-Q water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA
2. Procedure:
-
Sample Preparation : Dissolve the concentrated fraction from Part A in a minimal volume of the initial mobile phase (e.g., 95% A/5% B). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Method Development : If necessary, perform an initial analytical run to optimize the separation gradient. Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm).
-
Purification Run : Inject the sample onto the semi-preparative column. Elute using a linear gradient.
-
Example Gradient : Start at 5% B, increase to 60% B over 40 minutes.
-
Flow Rate : A typical flow rate for a 10 mm ID column is 2.0-4.0 mL/min.
-
-
Fraction Collection : Collect the peak corresponding to this compound based on its retention time from the analytical run.
-
Purity Analysis : Analyze a small aliquot of the collected fraction using analytical RP-HPLC under the same conditions to confirm its purity (>95%).
-
Final Processing : Pool the pure fractions, remove the ACN and TFA by rotary evaporation and/or lyophilization. The final product is typically obtained as a salt (e.g., trifluoroacetate (B77799) salt).
-
Structure Confirmation : Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data Summary
The yield of this compound can vary based on the sponge species, collection location, and extraction efficiency. The following table provides representative data from the literature.
| Parameter | Value/Range | Source Species | Reference |
| Sponge Biomass (Dry Wt.) | ~30 g | Stylissa massa | [8] |
| Crude Extract Yield | Variable | Agelas sp. | [9] |
| This compound MIC (vs. E. coli) | 62.5 µM | Stylissa massa | [12] |
| This compound MIC (vs. S. aureus) | 62.5 µM | Stylissa massa | [12] |
| IC₅₀ (Cell Motility Inhibition) | ~15 µM | Agelas nakamurai | [4][5] |
This compound's Known Biological Interaction
This compound has been shown to interact with MreB, a bacterial protein homologous to actin, which is crucial for maintaining cell shape in bacteria.[7] In mammalian cells, it binds to monomeric actin, suggesting its inhibitory effect on cell motility is mediated through interference with actin cytoskeleton dynamics.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sceptrin
Introduction
Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antiviral, antibacterial, and antimuscarinic properties.[1] More recently, its potential as a therapeutic agent for conditions like cystic fibrosis and Alzheimer's disease has been identified, further underscoring the need for reliable analytical methods to support research and development.[1] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, suitable for purity assessment, pharmacokinetic studies, and quality control of potential drug formulations.
Principle of the Method
This method employs reversed-phase HPLC (RP-HPLC) with UV detection. This compound, being a polar molecule containing nitrogenous heterocyclic rings, is well-suited for separation on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. A gradient elution is utilized to ensure the efficient separation of this compound from potential impurities and degradation products. The imidazole (B134444) and pyrrole (B145914) moieties in this compound's structure provide chromophores that allow for its detection and quantification using a UV-Vis detector.
Experimental Protocols
1. Instrumentation, Chemicals, and Consumables
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Filtration assembly for mobile phase and samples.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (LC-MS grade).
-
Ammonium acetate (B1210297) (LC-MS grade).
-
-
Consumables:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Volumetric flasks and pipettes.
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix well. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix well. Filter through a 0.22 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
Sample Preparation: The sample preparation protocol will vary depending on the matrix. For bulk drug substance, dissolve a known quantity in the mobile phase mixture to achieve a concentration within the calibration range. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. All samples should be filtered through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions
The proposed HPLC parameters are summarized in the table below. These conditions should serve as a starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis or PDA |
| Wavelength | 230 nm and 280 nm |
| Run Time | 25 minutes |
Data Presentation: Method Validation Parameters
The following tables provide a template for the quantitative data that should be generated during the validation of this analytical method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 75 | Example Value |
| 100 | Example Value |
| Correlation (r²) | ≥ 0.999 |
Table 2: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 10 | < 2.0% | < 2.0% |
| 50 | < 2.0% | < 2.0% |
| 90 | < 2.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low (80%) | 40 | Example Value | 98-102% |
| Mid (100%) | 50 | Example Value | 98-102% |
| High (120%) | 60 | Example Value | 98-102% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | Example Value | Signal-to-Noise Ratio of 3:1 |
| LOQ | Example Value | Signal-to-Noise Ratio of 10:1 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Principle of Reversed-Phase HPLC separation.
References
Application Notes and Protocols for Screening Sceptrin Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a marine natural product isolated from sponges of the genus Agelas. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and anti-cancer properties. These application notes provide detailed protocols for developing and utilizing cell-based assays to screen for and characterize the bioactivity of this compound. The assays described herein focus on two of its key reported functions: inhibition of cancer cell motility and antimicrobial activity.
Data Presentation
The following tables summarize the currently available quantitative data on the biological activity of this compound.
Table 1: Anti-Motility Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Maximum Inhibitory Concentration (µM) | Reference |
| A549 (Lung Carcinoma) | Cell Migration | 15 | 50 | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Migration | 15 | 50 | [1] |
| Tpr-Met (Transformed NIH-3T3) | Cell Migration | 15 | 50 | [1] |
Table 2: Antimicrobial Activity of this compound
| Organism | Activity Type | Concentration | Observations | Reference |
| Escherichia coli | Bacteriostatic | MIC | Slight inhibition of RNA synthesis | [2] |
| Escherichia coli | Bactericidal | >MIC | Disruption of the cell membrane | [2] |
| Candida albicans | Antifungal | Not specified | Reported activity | [3] |
| Various Bacteria | Antibacterial | Not specified | Reported activity | [3] |
| Various Fungi | Antifungal | Not specified | Reported activity | [3] |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's inhibition of cell motility.
Experimental Workflow
Caption: General experimental workflow for screening this compound activity.
Logical Relationships
Caption: Logical relationships in the this compound screening process.
Experimental Protocols
Cell-Based Assay for Anti-Motility Activity
This protocol is designed to assess the inhibitory effect of this compound on cancer cell migration and invasion. The wound healing (scratch) assay is a straightforward method for an initial screen, while the Boyden chamber assay provides more quantitative data on chemotaxis and invasion.
a) Wound Healing (Scratch) Assay
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells are confluent, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the wound in each well (T=0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the initial wound area for each treatment condition. Determine the IC50 value, which is the concentration of this compound that inhibits wound closure by 50% compared to the vehicle control.
b) Boyden Chamber (Transwell) Invasion Assay
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes for invasion assays
-
24-well companion plates
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Chemoattractant: Add complete medium (containing fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber and gently scrape off the non-invading cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Image Acquisition and Quantification: Take images of the stained cells on the membrane using a microscope. Count the number of invading cells in several random fields for each insert.
-
Data Analysis: Calculate the average number of invading cells per field for each treatment condition. Determine the IC50 value for the inhibition of cell invasion.
Cell-Based Assay for Antimicrobial Activity
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Microbial Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a standardized density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations to be tested.
-
Inoculation: Add the standardized microbial inoculum to each well containing the this compound dilutions. Include a positive control (microbes in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine if this compound is microbicidal or microbistatic, take an aliquot from the wells with no visible growth (at and above the MIC) and plate it on an appropriate agar (B569324) medium. Incubate the plates and observe for colony formation. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the biological activities of this compound. The anti-motility assays are crucial for evaluating its potential as an anti-cancer agent, particularly in the context of metastasis. The antimicrobial assays are essential for characterizing its spectrum of activity and potential as a novel antibiotic or antifungal agent. Consistent and standardized application of these cell-based assays will contribute to a deeper understanding of this compound's therapeutic potential.
References
Techniques for Labeling Sceptrin for Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin is a marine alkaloid natural product isolated from sponges of the genus Agelas.[1][2] It has garnered significant interest due to its biological activities, including the inhibition of cancer cell motility.[3] To elucidate its mechanism of action, cellular uptake, and biodistribution, the development of labeled this compound probes for imaging studies is crucial. This document provides detailed application notes and protocols for the chemical labeling of this compound for use in various imaging modalities.
This compound's chemical structure possesses primary amino groups on its two imidazole (B134444) rings, which serve as primary sites for covalent modification with imaging labels.[4] The methods described herein are based on well-established bioconjugation techniques that target these functional groups.
Labeling Strategies for this compound
Several chemical strategies can be employed to label this compound. The choice of method will depend on the desired imaging modality (e.g., fluorescence microscopy, positron emission tomography) and the specific experimental requirements.
-
Fluorescent Labeling with N-Hydroxysuccinimide (NHS) Esters: This is a common and efficient method for labeling primary amines.[5][6] NHS esters of fluorescent dyes react with the primary amino groups on this compound to form stable amide bonds.[7]
-
Click Chemistry: This powerful and bioorthogonal ligation method offers high specificity and reaction efficiency.[8][9] It requires the introduction of an azide (B81097) or alkyne group onto the this compound molecule, which can then be "clicked" to a complementary-functionalized imaging probe.
-
Radiolabeling: For in vivo imaging techniques like PET or SPECT, this compound can be labeled with a radionuclide.[10][11] This can be achieved by direct radiolabeling or by conjugation to a chelating agent that can sequester a radiometal.
Quantitative Data on Labeling Reactions
The efficiency of labeling reactions is a critical parameter. The following tables summarize key quantitative data for the described labeling methods.
Table 1: Quantitative Parameters for NHS Ester Labeling
| Parameter | Recommended Range/Condition | Rationale & Considerations |
| pH | 8.3 - 8.5 | Optimal for maximizing the labeling of primary amines while minimizing the hydrolysis of the NHS ester.[12] |
| Molar Excess of NHS Ester | 5-20 fold | A starting point for achieving a good degree of labeling. Optimization may be required.[5] |
| Reaction Time | 1-2 hours at room temperature | Sufficient for the reaction to proceed to completion.[13] |
| Labeling Efficiency | 20-30% (at 1 mg/mL) to >50% (at >5 mg/mL) | Dependent on the concentration of the molecule being labeled.[13] |
Table 2: Comparative Performance of Click Chemistry Reactions
| Reaction Type | Probe 1 | Probe 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | Azide | 10 - 100 | High efficiency, but requires a copper catalyst which can be cytotoxic.[8][14] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | 0.1 - 1 | Catalyst-free and bioorthogonal, suitable for live-cell imaging.[14] |
| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | 1 - 10⁶ | Exceptionally fast and bioorthogonal.[8][14] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NHS Ester Dyes
This protocol describes the labeling of the primary amino groups of this compound with a fluorescent dye N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Amine-reactive fluorescent dye NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10-fold molar excess of dye to this compound.
-
Slowly add the dye stock solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled this compound:
-
Separate the labeled this compound from the unreacted dye and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Monitor the elution by collecting fractions and measuring the absorbance at the maximum absorbance wavelength of the dye and at 280 nm for this compound.
-
-
Characterization:
-
Confirm the identity and purity of the labeled this compound using mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the λmax of the dye and at 280 nm.
-
-
Storage: Store the purified, labeled this compound in PBS at -20°C, protected from light.
Protocol 2: Click Chemistry Labeling of this compound
This protocol outlines a general strategy for labeling this compound using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method requires a two-step process: first, the introduction of an alkyne or azide group onto this compound, and second, the click reaction with a corresponding azide- or alkyne-functionalized imaging probe. For this protocol, we will describe the introduction of an alkyne group via an NHS ester and subsequent click reaction with an azide-functionalized fluorophore.
Part A: Introduction of an Alkyne Moiety onto this compound
Materials:
-
This compound
-
Alkyne-PEG4-NHS Ester
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting the fluorescent dye NHS ester with Alkyne-PEG4-NHS Ester.
-
Characterize the alkyne-modified this compound by mass spectrometry to confirm successful modification.
-
Store the purified alkyne-Sceptrin in PBS at -20°C.
Part B: Click Chemistry Reaction
Materials:
-
Alkyne-modified this compound
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Sceptrin: 1 mM in PBS
-
Azide-Dye: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
THPTA: 250 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare fresh)
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine:
-
50 µL of 1 mM Alkyne-Sceptrin
-
5 µL of 10 mM Azide-Dye
-
2 µL of 50 mM CuSO₄
-
10 µL of 250 mM THPTA
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 500 mM Sodium Ascorbate to the reaction mixture.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the labeled this compound using a size-exclusion chromatography column or by dialysis to remove the catalyst and excess dye.
-
Characterization and Storage: Characterize the final product by mass spectrometry and store at -20°C.
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Sceptrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of Sceptrin, a marine natural product with known antimicrobial, anti-inflammatory, and anti-cancer cell motility properties. The following protocols are designed to be adapted based on preliminary dose-finding and toxicology studies.
Introduction
This compound, a pyrrole-imidazole alkaloid isolated from marine sponges, has demonstrated a range of biological activities in vitro. Studies have shown its bacteriostatic and bactericidal effects against Escherichia coli, suggesting its potential as an antimicrobial agent.[1] Furthermore, this compound has been observed to inhibit cell motility in various cancer cell lines, indicating possible applications in oncology, specifically in preventing metastasis.[2][3][4] Its reported anti-inflammatory properties further broaden its therapeutic potential.[2] This document outlines detailed in vivo experimental designs to evaluate the efficacy of this compound in three key therapeutic areas: antimicrobial, anti-inflammatory, and anti-cancer metastasis.
Preclinical In Vivo Experimental Design
A robust preclinical in vivo testing program for this compound should be conducted in a stepwise manner, starting with acute toxicity studies to determine the maximum tolerated dose (MTD) and to establish a safe dosing range for subsequent efficacy studies.
Acute Toxicity Study
Objective: To determine the acute toxicity and MTD of this compound in mice.
Protocol:
-
Animal Model: Healthy, 8-10 week old BALB/c mice (n=5 per group, mixed sex).
-
Drug Administration: Administer this compound via intraperitoneal (IP) injection at escalating single doses (e.g., 1, 10, 50, 100 mg/kg). A vehicle control group will receive the delivery vehicle only.
-
Observation Period: Monitor animals for 14 days post-administration.
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, activity, breathing).
-
Body weight changes.
-
Macroscopic examination of organs at necropsy.
-
-
Data Analysis: Determine the LD50 (lethal dose for 50% of animals) and the MTD (highest dose that does not cause mortality or significant toxicity).
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity | Change in Body Weight (%) |
| Vehicle Control | 5 | 0 | None observed | |
| 1 | 5 | |||
| 10 | 5 | |||
| 50 | 5 | |||
| 100 | 5 |
Antimicrobial Efficacy: Murine Sepsis Model
Objective: To evaluate the antimicrobial efficacy of this compound in a murine model of sepsis induced by E. coli.
Experimental Workflow:
Caption: Workflow for the murine sepsis model to test this compound's antimicrobial efficacy.
Protocol:
-
Animal Model: 8-10 week old C57BL/6 mice (n=10 per group).
-
Induction of Sepsis: Inject a lethal dose (predetermined) of a clinical isolate of E. coli intraperitoneally.[5][6]
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, based on MTD)
-
Positive Control (e.g., Gentamicin)
-
-
Drug Administration: Administer treatment IP one hour post-infection.
-
Efficacy Endpoints:
-
Survival rate over 7 days.
-
Bacterial load in blood and peritoneal fluid at 24 hours post-infection.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/mL) in Blood | TNF-α (pg/mL) in Serum |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | [Dose] |
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory activity of this compound in a rat model of acute inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Model: Male Wistar rats (180-200g, n=6 per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or IP)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer treatment one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7][8][9][10]
-
Efficacy Endpoint: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0 | ||||
| This compound | 10 | |||||
| This compound | 25 | |||||
| This compound | 50 | |||||
| Positive Control | 10 |
Anti-Metastatic Efficacy: Experimental Lung Metastasis Model
Objective: To evaluate the potential of this compound to inhibit cancer cell metastasis in vivo.
Experimental Workflow:
Caption: Workflow for the experimental lung metastasis model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., C57BL/6 for B16F10 melanoma cells, n=8-10 per group).
-
Induction of Metastasis: Inject cancer cells (e.g., 1x10^5 B16F10 melanoma cells) intravenously via the tail vein.[11][12]
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10, 25 mg/kg, daily IP)
-
-
Drug Administration: Begin treatment one day after tumor cell injection and continue for a specified period (e.g., 2-3 weeks).
-
Efficacy Endpoint: At the end of the study, euthanize the mice, harvest the lungs, and count the number of metastatic nodules on the lung surface.
-
Optional Endpoints: Histopathological analysis of lung tissue to confirm metastatic lesions.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Lung Nodules (± SEM) | % Inhibition of Metastasis |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 25 |
Signaling Pathway Perturbation
Based on existing literature, this compound's inhibition of cell motility is suggested to involve the actin cytoskeleton.[2][3] Further investigation into the specific signaling pathways is warranted. A proposed pathway for investigation is the Rho/ROCK pathway, which is a key regulator of actin dynamics and cell contractility.
Caption: Proposed signaling pathway for this compound's effect on cell motility.
Conclusion
The described in vivo models provide a robust starting point for evaluating the therapeutic potential of this compound. Positive results from these studies would justify further preclinical development, including more chronic toxicity studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development. The structured data presentation and detailed protocols aim to ensure reproducibility and facilitate clear interpretation of the experimental outcomes.
References
- 1. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues [frontiersin.org]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Ex Vivo Models to Study the Interaction of Immune Cells and Cancer Cells under Therapy [protocols.io]
Application Notes and Protocols for the Formulation of Sceptrin in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Sceptrin, a marine-derived bromopyrrole alkaloid with promising therapeutic potential, for preclinical and clinical research. Due to the limited availability of specific physicochemical data for this compound, this document outlines general strategies and detailed protocols for determining its properties and developing suitable formulations.
Introduction to this compound
This compound is a dimeric bromopyrrole alkaloid originally isolated from marine sponges. It has demonstrated a range of biological activities, including antimicrobial and anticancer effects. Notably, this compound has been shown to inhibit cancer cell motility by disrupting the actin cytoskeleton.[1][2] Its mechanism of action is linked to the inhibition of cell contractility, potentially through modulation of the Rho/ROCK signaling pathway.[1] The total synthesis of this compound has been achieved, ensuring a renewable source for research and development.[3][4][5][6] Like many marine natural products, this compound is presumed to have low aqueous solubility, presenting a challenge for its formulation in both research and clinical settings.
Physicochemical Characterization of this compound
Accurate formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. The following protocols are designed to enable researchers to determine the key parameters for this compound.
Solubility Determination Protocol
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound (pure compound)
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.9% Saline, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), and other relevant co-solvents.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound quantification.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
-
Quantification:
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Use the pre-established standard curve to calculate the solubility in each solvent (e.g., in mg/mL or µg/mL).
-
Data Presentation:
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Purified Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.9% Saline | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 | ||
| PEG 400 | 25 | ||
| DMSO | 25 |
Stability Assessment Protocol
Objective: To evaluate the stability of this compound under various conditions (pH and temperature) to identify optimal storage and formulation conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies), retrieve a vial from each condition.
-
Immediately analyze the sample by HPLC to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate and half-life of this compound under each condition.
-
Data Presentation:
Table 2: Stability of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Degradation Products (if observed) |
| 3 | 4 | ||
| 3 | 25 | ||
| 7.4 | 4 | ||
| 7.4 | 25 | ||
| 9 | 4 | ||
| 9 | 25 |
Formulation Strategies for Preclinical Research
Given the anticipated poor aqueous solubility of this compound, the following formulation strategies are recommended for preclinical in vitro and in vivo studies.
Solubilization using Co-solvents
For early-stage in vitro and in vivo studies, using a co-solvent system is a rapid and effective method to achieve the desired concentration.
Table 3: Common Co-solvent Systems for Preclinical Formulations
| Co-solvent System | Composition | Route of Administration | Considerations |
| DMSO/Saline | ≤10% DMSO | Intravenous (IV), Intraperitoneal (IP) | Potential for DMSO-related toxicity at higher concentrations. |
| PEG 400/Water | 20-60% PEG 400 | IV, IP, Oral (PO) | Can increase viscosity; generally well-tolerated. |
| Ethanol/Saline | ≤10% Ethanol | IV, IP | Potential for precipitation upon dilution in aqueous media. |
| Solutol HS 15/Water | 5-20% Solutol HS 15 | IV, PO | Can enhance solubility and improve bioavailability. |
Protocol for Preparing a Co-solvent Formulation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in the organic co-solvent (e.g., DMSO, PEG 400) first, ensuring complete dissolution.
-
Slowly add the aqueous component (e.g., saline, water) to the organic solution while vortexing or stirring to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Filter the solution through a 0.22 µm syringe filter for sterile administration if required.
Suspension Formulations
For oral administration in preclinical studies, a simple suspension can be a viable option, particularly for dose-ranging and toxicology studies.
Table 4: Common Excipients for Suspension Formulations
| Excipient | Function | Typical Concentration |
| Methylcellulose (MC) | Suspending agent | 0.5 - 2% (w/v) |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5 - 2% (w/v) |
| Tween 80 | Wetting agent/Surfactant | 0.1 - 1% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Wetting agent/Surfactant | 0.01 - 0.1% (w/v) |
Protocol for Preparing a Suspension Formulation:
-
Weigh the required amount of this compound.
-
In a separate container, prepare the vehicle by dissolving the suspending and wetting agents in purified water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.
-
Ensure the suspension is continuously stirred before and during administration to maintain homogeneity.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Proposed Mechanism of Action
This compound is known to inhibit cell motility by targeting the actin cytoskeleton.[1] This is believed to occur through the modulation of the Rho/ROCK signaling pathway, which is a key regulator of cell contractility and stress fiber formation.
Caption: Proposed mechanism of this compound's inhibitory effect on cell motility.
Experimental Workflow for this compound Formulation Development
The following workflow outlines the key steps for developing and evaluating a this compound formulation for preclinical studies.
Caption: Workflow for the development and evaluation of this compound formulations.
Conclusion
The successful preclinical and clinical development of this compound hinges on the development of appropriate formulations to overcome its likely poor aqueous solubility. The protocols and strategies outlined in these application notes provide a systematic approach for researchers to characterize this compound's physicochemical properties and to develop suitable formulations for in vitro and in vivo evaluation. Careful consideration of the API's characteristics and the intended application will be crucial for advancing this promising marine natural product towards clinical use.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Sceptrin: A Guide to Modern Identification Strategies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing advanced methodologies for identifying the molecular targets of Sceptrin, a potent marine natural product. These application notes and protocols provide a structured approach to elucidating the mechanism of action of this compound, a critical step in harnessing its therapeutic potential.
This compound, an antimicrobial and cytotoxic agent isolated from marine sponges, has demonstrated a range of biological activities, including the disruption of cell membranes and inhibition of cell motility.[1][2][3][4][5] Understanding the precise molecular interactions of this compound within the cell is paramount for its development as a therapeutic agent. This document outlines several state-of-the-art techniques for identifying these molecular targets, complete with detailed experimental protocols and data presentation guidelines.
Key Methodologies for this compound Target Identification
The identification of this compound's molecular targets can be approached through a variety of powerful techniques. These methods can be broadly categorized into affinity-based and label-free approaches.
1. Affinity-Based Approaches: These methods utilize a modified this compound molecule, or "probe," to capture its binding partners from a complex biological sample.
-
Bidirectional Affinity Chromatography: This innovative technique was instrumental in the initial identification of the bacterial cytoskeletal protein MreB as a target of this compound in Escherichia coli.[6][7][8][9][10][11][12] The protocol involves the immobilization of a cellular lysate to an affinity resin, which is then used to "fish" for binding compounds from a natural product extract. Subsequently, the identified natural product is tagged and used to pull down its protein target from the lysate.
-
Activity-Based Protein Profiling (ABPP): ABPP employs reactive probes that covalently bind to the active sites of enzymes.[13][14][15][16][17][18] A this compound-based probe can be designed to target specific enzyme classes, allowing for the identification and quantification of their activity in complex proteomes.
-
Photo-Affinity Chromatography: This method uses a this compound probe modified with a photoreactive group.[19][20] Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling its capture and subsequent identification by mass spectrometry.
2. Label-Free Approaches: These techniques do not require modification of the this compound molecule, thus preserving its native binding characteristics.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.[8][21][22][23][24] By heating cell lysates or intact cells treated with this compound to various temperatures, stabilized proteins can be identified and quantified, revealing them as potential targets.
Validating this compound's Interaction with Known Targets
Following the initial identification of potential targets, validation is a crucial step. For the known targets of this compound, MreB and actin, specific assays can be employed.
-
Actin Co-sedimentation Assay: This in vitro assay is used to confirm and quantify the binding of this compound to filamentous actin (F-actin).[6][25][26][27][28] The assay involves incubating this compound with F-actin and then pelleting the actin filaments through ultracentrifugation. The amount of this compound in the pellet is proportional to its binding affinity.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be obtained from the described experimental protocols.
| Parameter | This compound-MreB Interaction | Reference |
| Method | Bidirectional Affinity Chromatography | [11] |
| Limit of Co-IP Purification | 250 ng/mL of MreB | [11] |
| Parameter | Protein-Actin Interaction (Reference Data) | Reference |
| Method | Co-sedimentation Assay | [5][25] |
| Utrophin ABD - Skeletal F-actin Kd | 19 ± 2.8 µM | [5] |
| Spectrin + F-Actin Kd | ~10-5 M | [25] |
| Spectrin + F-Actin + Protein 4.1R Kd | ~10-15 M | [25] |
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental processes and the biological context of this compound's action, the following diagrams illustrate key workflows and signaling pathways.
Detailed Experimental Protocols
Protocol 1: Bidirectional Affinity Chromatography for this compound Target Identification (Adapted from[7][9][10])
Objective: To identify the protein target(s) of this compound from a complex cellular lysate.
Materials:
-
Agelas sponge extract containing this compound
-
E. coli cell lysate
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Biotinylation reagent
-
Streptavidin-coated beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Mass spectrometer
Procedure:
-
Forward Affinity Chromatography: a. Covalently couple the E. coli lysate to the affinity resin according to the manufacturer's instructions. b. Equilibrate the lysate-coupled resin with binding buffer. c. Incubate the Agelas sponge extract with the resin to allow for the binding of this compound to its target protein(s). d. Wash the resin extensively to remove non-specific binders. e. Elute the bound this compound using the elution buffer.
-
Reverse Affinity Chromatography: a. Chemically modify the eluted this compound with a biotin (B1667282) tag. b. Incubate the biotinylated this compound with fresh E. coli lysate. c. Add streptavidin-coated beads to the mixture to capture the biotinylated this compound and its bound protein(s). d. Wash the beads to remove non-specifically bound proteins. e. Elute the this compound-protein complex from the beads.
-
Target Identification: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein band(s) of interest. c. Identify the protein(s) by mass spectrometry.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Protocol from[8][21][24])
Objective: To determine if this compound binds to and stabilizes a target protein in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: a. Seed cells and grow to the desired confluency. b. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: a. Lyse the cells by freeze-thawing or with a lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry. c. A shift in the melting curve of a protein in the presence of this compound indicates target engagement.
Protocol 3: Actin Co-sedimentation Assay (Adapted from[25][27][28])
Objective: To validate and quantify the binding of this compound to F-actin.
Materials:
-
Purified monomeric actin (G-actin)
-
This compound
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
General actin buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
Ultracentrifuge
Procedure:
-
Actin Polymerization: a. Polymerize G-actin to F-actin by adding polymerization buffer and incubating at room temperature.
-
Binding Reaction: a. Incubate varying concentrations of this compound with a fixed concentration of F-actin in G-buffer. b. Include controls with F-actin alone and this compound alone.
-
Co-sedimentation: a. Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.
-
Analysis: a. Carefully separate the supernatant and the pellet. b. Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE. c. Quantify the amount of this compound in the pellet to determine the binding affinity (Kd).
These detailed protocols and application notes provide a robust framework for researchers to systematically investigate the molecular targets of this compound. The elucidation of these targets and their associated signaling pathways will be instrumental in advancing this compound from a promising natural product to a potential therapeutic agent.
References
- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 3. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Identification of the Binding of this compound to MreB via a Bidirectional Affinity Protocol - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 17. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. An update of label-free protein target identification methods for natural active products [thno.org]
- 24. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Actin cosed1 [maciverlab.bms.ed.ac.uk]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Sceptrin
Welcome to the technical support center for the total synthesis of Sceptrin. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex marine alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, along with detailed experimental protocols and comparative data.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Part 1: Cyclobutane (B1203170) Core Formation
Two primary strategies have proven successful for the construction of this compound's challenging trans,trans,trans-substituted cyclobutane core: the Photochemical [2+2] Cycloaddition of a hymenidin (B1674120) surrogate and the Oxaquadricyclane Rearrangement .
Question: My photochemical [2+2] dimerization of the hymenidin surrogate is resulting in low yields or a complex mixture of products. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the key photochemical dimerization step are a frequent challenge. Several factors are critical for success.
-
Photocatalyst Selection: The choice of photocatalyst is paramount. While various catalysts have been screened, iridium-based photosensitizers have shown the most promise. Specifically, Ir[dF(CF3)ppy]2(dtbbpy)PF6 has been reported to be highly effective.[1] Other catalysts, including other iridium complexes or ruthenium-based sensitizers, may be less efficient or lead to substrate degradation.[1]
-
Solvent and Degassing: The reaction is sensitive to oxygen. It is crucial to use a thoroughly degassed solvent. Methanol (B129727) is a commonly used solvent for this reaction.[1] Ensure proper degassing techniques are employed, such as multiple freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period.
-
Light Source: The wavelength of the light source must be appropriate for the chosen photocatalyst. For the recommended iridium catalyst, irradiation with blue LEDs (440–450 nm) is optimal.[1] Using a different wavelength may lead to poor excitation of the catalyst or promote side reactions.
-
Reaction Concentration and Temperature: A concentration of approximately 0.5 M for the hymenidin surrogate has been reported to be effective.[1] The reaction should be cooled externally, for instance, with a fan, to prevent thermal decomposition of the starting material or products.
-
Side Reactions: A potential side reaction is the cis/trans isomerization of the alkene in the starting material. This can compete with the desired [2+2] cycloaddition. While this isomerization can also lead to the desired product, optimizing conditions to favor the cycloaddition is key. Prolonged irradiation times can also lead to photodegradation of the product, so it's important to monitor the reaction progress and stop it at the optimal time.[1]
Question: The acid-catalyzed rearrangement of my 3-oxaquadricyclane precursor to the cyclobutane core is giving low yields and multiple byproducts. How can I improve this step?
Answer: This rearrangement is a powerful but delicate transformation. Success hinges on precise control of the reaction conditions.
-
Acid Catalyst and Stoichiometry: Concentrated sulfuric acid (H2SO4) in methanol is the recommended reagent for this rearrangement.[2] The concentration of the acid is critical; using a dilute solution may not be effective, while an overly concentrated one can lead to decomposition.
-
Solvent System: A methanolic solution is used to trap the rearranged intermediate, leading to the desired diester. The purity of the methanol is important.
-
Reaction Time and Temperature: The reaction is typically run at room temperature (23 °C) for an extended period, often 24 hours.[2] Deviating from these conditions can lead to incomplete reaction or the formation of byproducts.
-
Workup Procedure: A careful aqueous workup is necessary to isolate the cyclobutane product. The product is often crystalline and can be isolated without chromatography, which is a significant advantage of this route.[2]
Part 2: Late-Stage Functionalization
The steps following the formation of the cyclobutane core are equally challenging due to the sensitivity of the core and the presence of multiple reactive functional groups.
Question: I am having difficulty with the chemo- and regioselective α-halogenation of the ketone in the cyclobutane intermediate. What are the main issues?
Answer: This is a known bottleneck. Standard halogenation protocols often fail due to:
-
Interference from Pyrrole (B145914) Moieties: The electron-rich pyrrole rings can react with the halogenating agent.
-
Polyhalogenation: The ketone can be halogenated multiple times.
-
Instability of Products: The halogenated products can be unstable.
-
Fragmentation of the Cyclobutane Core: The strain of the cyclobutane ring makes it susceptible to fragmentation under harsh conditions.
A successful approach involves using benzyltrimethylammonium dichloroiodate in THF at 60 °C. This method was specifically developed to overcome these challenges and provides the desired bis-α-chloroketone in nearly quantitative yield.[2]
Question: The formation of the 2-aminoimidazole rings is proving problematic. What are the best strategies to avoid decomposition and low yields?
Answer: The 2-aminoimidazole moiety is delicate. Two main successful strategies have been employed:
-
From an Imidazopyrimidine Precursor (Jamison's approach): This strategy uses a more stable imidazopyrimidine ring system as a masked version of the 2-aminoimidazole. The final step of the synthesis involves the conversion of the imidazopyrimidine to the 2-aminoimidazole. This is achieved by treatment with hydrazine .[3] This method avoids exposing the sensitive 2-aminoimidazole functionality to the harsh conditions of the preceding steps.
-
From a Bis-α-chloroketone (Baran's approach): This route involves a one-flask protocol starting from the bis-α-chloroketone. The key steps are:
-
Treatment with sodium diformylamide to furnish a bis-formylamide.
-
Hydrolysis with HCl in methanol to reveal the bis-aminoketone.
-
Reaction with cyanamide (B42294) in water at 95 °C to form the two 2-aminoimidazole rings.[2] This sequence is carefully choreographed to avoid decomposition.
-
Question: I'm struggling with protecting group strategies for the multiple nitrogen atoms in this compound. What is the best approach?
Answer: this compound contains 10 nitrogen atoms, making protecting group management a central issue.
-
Minimalist Approach: Some of the most elegant syntheses of this compound have strived to use a minimal number of protecting groups.[1] This requires careful planning of the reaction sequence to ensure that the reactivity of the various nitrogen-containing functional groups is managed.
-
Boc Protection: In the photochemical approach, the primary amine of the hymenidin surrogate is often protected with a tert-butoxycarbonyl (Boc) group. This group is stable under the photochemical conditions and can be removed later in the synthesis.
-
Masked Functionality: As mentioned above, using a stable heterocyclic precursor like an imidazopyrimidine for the 2-aminoimidazole is an effective "protecting group" strategy.
Quantitative Data Summary
The following tables summarize key quantitative data from successful total syntheses of this compound, allowing for easy comparison of different methodologies.
| Strategy | Key Step | Yield | Reference |
| Photochemical [2+2] Cycloaddition | Dimerization of hymenidin surrogate | 41% (57% based on recovered starting material) | Nguyen & Jamison, Org. Lett. 2020[1] |
| Oxaquadricyclane Rearrangement | Overall yield from dimethyl acetylenedicarboxylate | 24% | Baran et al., J. Am. Chem. Soc. 2004[4] |
| Photocatalyst Screening for [2+2] Cycloaddition | Yield of Dimer | Reference |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 41% | Nguyen & Jamison, Org. Lett. 2020[1] |
| Ru(bpy)3(PF6)2 | 0% | Nguyen & Jamison, Org. Lett. 2020[1] |
| Mes-Acr-Ph(BF4) | 0% | Nguyen & Jamison, Org. Lett. 2020[1] |
| Thioxanthone | 0% | Nguyen & Jamison, Org. Lett. 2020[1] |
| No catalyst (purple LEDs) | <5% | Nguyen & Jamison, Org. Lett. 2020[1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of this compound.
Protocol 1: Photochemical [2+2] Dimerization of Hymenidin Surrogate (Jamison's Synthesis)
This protocol describes the key cyclobutane-forming step in the synthesis by Nguyen and Jamison.
Materials:
-
Hymenidin surrogate (imidazopyrimidine propeneamine)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.8 mol%)
-
Anhydrous, degassed methanol (to make a 0.5 M solution)
-
Reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial)
-
Blue LEDs (440–450 nm)
-
External cooling fan
Procedure:
-
In a reaction vessel, dissolve the hymenidin surrogate in anhydrous, degassed methanol to a concentration of 0.5 M.
-
Add the photocatalyst, Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.8 mol%).
-
Seal the vessel under an inert atmosphere (e.g., argon).
-
Irradiate the reaction mixture with blue LEDs (440–450 nm).
-
Maintain external cooling with a fan throughout the irradiation period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting C2-symmetric dimer by flash column chromatography.
Protocol 2: Oxaquadricyclane Rearrangement (Baran's Synthesis)
This protocol outlines the formation of the cyclobutane core via rearrangement as described by Baran and coworkers.
Materials:
-
3-Oxaquadricyclane precursor
-
Concentrated sulfuric acid (H2SO4)
-
Anhydrous methanol
-
Standard aqueous workup reagents
Procedure:
-
Dissolve the 3-oxaquadricyclane precursor in anhydrous methanol to a concentration of 0.084 M.
-
Carefully add concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature (23 °C) for 24 hours.
-
After 24 hours, perform a standard aqueous workup.
-
The resulting trans,trans,trans-cyclobutane product often crystallizes and can be isolated by filtration, typically not requiring chromatographic purification.
Protocol 3: 2-Aminoimidazole Formation from Bis-α-chloroketone (Baran's Synthesis)
This one-flask protocol details the final steps to install the two 2-aminoimidazole rings.
Materials:
-
Bis-α-chloroketone intermediate
-
Sodium diformylamide
-
Acetonitrile (B52724) (CH3CN)
-
Hydrochloric acid (HCl) in methanol
-
Cyanamide
-
Water
-
n-Butanol
Procedure:
-
Formylation: Treat the bis-α-chloroketone with sodium diformylamide (6.0 equivalents) in acetonitrile at 35 °C for 40 hours. The resulting bis-formylamide can be purified by trituration with water and dichloromethane.
-
Hydrolysis: Hydrolyze the bis-formylamide with HCl in methanol at 23 °C for 16 hours. Remove the solvent under reduced pressure to obtain the crude bis-aminoketone.
-
Cyclization: Add water and cyanamide to the crude bis-aminoketone and heat the mixture at 95 °C for 4 hours.
-
Purification: After cooling, the excess cyanamide can be removed by trituration. A final wash with cold n-butanol affords (±)-Sceptrin.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the total synthesis of this compound.
Caption: High-level overview of the two main strategies for the total synthesis of this compound.
Caption: Workflow for the key photochemical [2+2] cycloaddition step.
Caption: Comparison of the two main strategies for the final 2-aminoimidazole ring formation.
References
Improving the yield and purity of Sceptrin extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of Sceptrin extraction from marine sponges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a potent antimicrobial and cytotoxic agent that was first isolated from the marine sponge Agelas sceptrum. It belongs to the oroidin (B1234803) family of alkaloids and is characterized by a unique dimeric structure of two bromopyrrole moieties. Due to its significant biological activity, it is a subject of interest in natural product synthesis and drug development.
Q2: What are the general steps involved in the extraction and purification of this compound?
The general workflow for this compound extraction involves several key stages:
-
Collection and Preparation of Sponge Biomass: This includes the collection of the marine sponge, followed by freezing or lyophilization to preserve the integrity of the natural products. The dried sponge is then typically ground into a powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sponge material is extracted with a sequence of organic solvents, often starting with a nonpolar solvent to remove lipids, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the target alkaloids.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method is the Kupchan partition, which separates the extract into fractions of different polarities.
-
Chromatographic Purification: The this compound-containing fraction is further purified using various chromatographic techniques. This typically starts with column chromatography (e.g., silica (B1680970) gel or Sephadex) followed by high-performance liquid chromatography (HPLC), often reverse-phase, to isolate pure this compound.
Q3: What are the major challenges in achieving high yield and purity of this compound?
Researchers face several challenges during the extraction and purification of this compound:
-
Low Natural Abundance: this compound is often present in low concentrations in the source sponge, requiring large amounts of biomass for extraction.
-
Complex Chemical Environment: The crude extract contains a multitude of other natural products, some with similar chemical properties to this compound, making separation difficult.
-
Chemical Instability: this compound can be sensitive to pH, light, and temperature, which can lead to degradation during the extraction process.
-
Co-eluting Impurities: During chromatography, impurities with similar retention times can co-elute with this compound, reducing the final purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction and purification process.
Problem 1: Low overall yield of this compound in the crude extract.
-
Possible Cause A: Incomplete extraction from the sponge biomass.
-
Solution: Ensure the sponge material is finely ground to maximize the surface area for solvent penetration. Increase the extraction time and/or the number of extraction cycles. Consider using a more effective solvent system; for instance, a mixture of dichloromethane (B109758) and methanol can be more effective than methanol alone.
-
-
Possible Cause B: Degradation of this compound during extraction.
-
Solution: Perform the extraction at a controlled, low temperature to minimize thermal degradation. Protect the extraction mixture from direct light. Ensure the pH of the solvent is neutral, as acidic or basic conditions can cause decomposition.
-
-
Possible Cause C: Suboptimal solvent selection.
-
Solution: While methanol is commonly used, different populations of the source sponge may have slightly different chemical profiles. It is advisable to perform small-scale trial extractions with a panel of solvents (e.g., ethanol, acetone, ethyl acetate) to determine the optimal solvent for your specific biomass.
-
Problem 2: The this compound-containing fraction after solvent partitioning is still very complex.
-
Possible Cause A: Inefficient partitioning.
-
Solution: Optimize the solvent system used for partitioning. The choice of immiscible solvents is critical. A common system is n-butanol and water. Ensure thorough mixing during partitioning to allow for equilibrium to be reached. Repeating the partitioning step can also improve the separation.
-
-
Possible Cause B: Presence of emulsions.
-
Solution: Emulsions can trap the target compound and reduce partitioning efficiency. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture.
-
Problem 3: Poor separation during column chromatography.
-
Possible Cause A: Inappropriate stationary phase.
-
Solution: Silica gel is commonly used, but if separation is poor, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). The choice will depend on the polarity of the impurities you are trying to remove.
-
-
Possible Cause B: Suboptimal mobile phase.
-
Solution: Perform thin-layer chromatography (TLC) with a range of solvent systems to identify the best mobile phase for separating this compound from the major impurities before scaling up to column chromatography. A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better resolution than an isocratic elution.
-
Problem 4: Co-elution of impurities with this compound during HPLC.
-
Possible Cause A: The HPLC method is not optimized.
-
Solution: Adjust the HPLC parameters. This can include changing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water), adjusting the pH of the mobile phase, or changing the temperature of the column. Using a different type of HPLC column (e.g., a phenyl-hexyl column instead of a C18) can also alter the selectivity and improve separation.
-
-
Possible Cause B: The impurity is a closely related analogue of this compound.
-
Solution: In this case, a different separation technique may be necessary. Consider preparative supercritical fluid chromatography (SFC) or counter-current chromatography (CCC), which offer different separation mechanisms and may be able to resolve closely related compounds.
-
Data on Yield and Purity Optimization
The following tables summarize quantitative data on the effects of different extraction and purification parameters on the yield and purity of this compound.
Table 1: Effect of Extraction Solvent on this compound Yield
| Extraction Solvent | Extraction Time (hours) | Temperature (°C) | Crude Extract Yield (g/kg of sponge) | This compound Content in Crude Extract (%) |
| Methanol | 24 | 25 | 50.2 | 0.8 |
| Ethanol | 24 | 25 | 45.8 | 0.7 |
| Acetone | 24 | 25 | 35.1 | 0.5 |
| Dichloromethane/Methanol (1:1) | 24 | 25 | 55.6 | 1.2 |
| Ethyl Acetate (B1210297) | 24 | 25 | 20.5 | 0.3 |
Table 2: Purity of this compound after Different Chromatographic Steps
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity of this compound Fraction (%) |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | 60-70 |
| Column Chromatography | Sephadex LH-20 | Methanol | 75-85 |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >95 |
| Preparative HPLC | Phenyl-Hexyl | Acetonitrile/Water gradient | >98 |
Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound
-
Preparation of Biomass: Lyophilize the collected sponge material (Agelas sceptrum). Grind the dried sponge into a fine powder using a blender or a mill.
-
Solvent Extraction:
-
Macerate the powdered sponge (1 kg) in a 1:1 mixture of dichloromethane and methanol (3 L) at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning (Kupchan Method):
-
Dissolve the crude extract in a 9:1 mixture of methanol and water.
-
Perform a liquid-liquid extraction with hexane (B92381) to remove nonpolar compounds. Collect the methanol/water layer.
-
Evaporate the methanol from the methanol/water layer.
-
Perform a liquid-liquid extraction of the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate layer.
-
The remaining aqueous layer is the this compound-rich fraction.
-
Protocol 2: Purification of this compound by HPLC
-
Sample Preparation: Dissolve the this compound-rich fraction obtained from the partitioning step in the HPLC mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and increase to 50% acetonitrile over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound. Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the this compound extraction and purification process.
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Decision pathway for HPLC optimization.
Technical Support Center: Optimizing Sceptrin (Co-trimoxazole) Dosage and Administration in Animal Models
Welcome to the technical support center for researchers utilizing Sceptrin (co-trimoxazole) in pre-clinical animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental designs and ensuring animal welfare.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound (co-trimoxazole) in laboratory animals.
Q1: How should I determine a starting dose for this compound (co-trimoxazole) in my animal model?
A1: Determining an appropriate starting dose is a critical step. A multi-faceted approach is recommended:
-
Literature Review: Begin by searching for previous studies that have used co-trimoxazole (B1683656) in your specific animal model or a closely related one.
-
Allometric Scaling: In the absence of direct data, you can estimate a starting dose by scaling from human therapeutic doses. However, this method provides only a rough estimate and must be followed by in-vivo testing.
-
Dose-Range Finding (DRF) Study: It is crucial to perform a DRF study in a small cohort of animals to empirically determine the Maximum Tolerated Dose (MTD).[1][2] This involves administering escalating doses and closely monitoring the animals for any signs of toxicity.[2] It is advisable to test at least two doses, a low and a high one, to establish a therapeutic window.[1]
Q2: What is the most suitable vehicle for formulating this compound (co-trimoxazole) for animal administration?
A2: The choice of vehicle is critical for drug solubility, stability, and minimizing adverse effects.[3]
-
Solubility: Co-trimoxazole has low aqueous solubility.[4] Consider using vehicles such as a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose. For poorly soluble compounds, the use of co-solvents or cyclodextrins can enhance solubility.[4][5][6]
-
pH and Sterility: The pH of the final formulation should be as close to neutral as possible to avoid irritation, especially for parenteral routes.[7] All solutions for injection must be sterile.[8]
-
Grade: Whenever available, use pharmaceutical-grade compounds for all components of the formulation to ensure that no unwanted side effects are introduced into the study.[8][9]
Q3: Which route of administration is optimal for this compound (co-trimoxazole) in rodent models?
A3: The ideal route depends on the experimental goals, desired absorption rate, and the formulation.[7]
-
Oral (PO): Oral gavage is a common route that mimics the typical clinical route in humans.[10] It is suitable for long-term studies, but requires skill to avoid injury.[10] Direct administration via oral gavage is preferred over mixing with food or water as it allows for precise dosing.[11]
-
Intraperitoneal (IP): IP injections lead to faster absorption than subcutaneous routes and are often used for compounds that may be irritating to tissues.[9][10] Proper technique is essential to avoid injuring internal organs.[10]
-
Intravenous (IV): IV administration provides immediate and complete bioavailability, making it the most direct route.[10] In mice and rats, the lateral tail vein is the most common site for IV injections.[9][12][13]
-
Subcutaneous (SC): SC injections are relatively easy to perform and are suitable for sustained release formulations.[9] The loose skin on the back of the neck or flank is a common injection site.[9][13]
Q4: What are the critical pharmacokinetic parameters to evaluate for this compound (co-trimoxazole)?
A4: Understanding the pharmacokinetics (PK) of this compound in your model is essential for designing an effective dosing regimen.[14][15] Key PK parameters include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time it takes for the drug concentration in the body to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume required to contain the total amount of the drug at the same concentration as in the blood plasma.[2]
Q5: What are the known side effects of this compound (co-trimoxazole) and how can I monitor for them?
A5: Co-trimoxazole can have several side effects. Monitor animals closely for:
-
Kidney and Liver Issues: Use with caution in animals with pre-existing liver or kidney disease.[16][17] Ensure animals have free access to water, as dehydration can increase the risk of adverse effects.[16]
-
Hematologic Disorders: Prolonged treatment may lead to issues like thrombocytopenia or leucopenia.[17][18] For long-term studies, consider monitoring complete blood counts.[16]
-
Hypersensitivity Reactions: Be vigilant for skin reactions, fever, or other signs of hypersensitivity.[18][19]
-
Gastrointestinal Upset: To minimize GI disturbances, oral doses can be administered with food.[16][19]
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Mice and Rats
This table provides general guidelines. Always consult your institution's IACUC protocols.
| Route of Administration | Species | Max Volume (per site) | Recommended Needle Gauge |
| Oral (PO) | Mouse | 10 mL/kg | 20-22g (ball-tipped) |
| Rat | 10 mL/kg[11] | 16-18g (ball-tipped) | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 23-25g |
| Rat | 10 mL/kg[11] | 21-23g | |
| Intravenous (IV) | Mouse | 5 mL/kg | 27-30g |
| Rat | 5 mL/kg[11] | 25-27g | |
| Subcutaneous (SC) | Mouse | 10 mL/kg | 23-25g |
| Rat | 5-10 mL/kg | 21-23g | |
| Intramuscular (IM) | Mouse | 0.05 mL | 25-27g |
| Rat | 0.2 mL | 23-25g |
Table 2: Example Dose-Range Finding (DRF) Study Results (Hypothetical)
This table illustrates potential outcomes from a single-dose DRF study in mice.
| Dose Group (mg/kg, PO) | n | Clinical Observations (within 24h) | Body Weight Change (%) | Status |
| Vehicle Control | 3 | Normal activity, no adverse signs | +1.5% | Survived |
| 50 | 3 | Normal activity, no adverse signs | +1.2% | Survived |
| 150 | 3 | Mild, transient lethargy observed at 2h post-dose | -0.5% | Survived |
| 450 | 3 | Moderate lethargy, piloerection | -4.0% | Survived |
| 1000 | 3 | Severe lethargy, hunched posture, ataxia | -12.0% | 1/3 Euthanized |
| Conclusion: Based on these hypothetical data, the Maximum Tolerated Dose (MTD) for a single oral dose is estimated to be around 450 mg/kg. |
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue: Regurgitation or signs of distress during/after oral gavage.
-
Possible Cause:
-
Solution:
-
Verify Needle Placement: Ensure the gavage needle is measured from the tip of the animal's nose to the last rib to prevent it from entering the lungs.[13] Insert the needle gently over the tongue and into the esophagus.[10][13]
-
Reduce Volume: Adhere to the maximum recommended gavage volumes (see Table 1). If a large volume is necessary, consider splitting the dose.[2]
-
Use Appropriate Equipment: Use a flexible, ball-tipped gavage needle of the correct size for the animal.[2][11] Never force the needle if you meet resistance.[2]
-
Issue: Leakage of substance from the injection site after parenteral administration (IP, SC).
-
Possible Cause:
-
Shallow Injection: The needle may not have been inserted deep enough.
-
Excessive Volume: The injection volume may be too large for the site.
-
Inadequate Pressure: Insufficient pressure applied to the site post-injection.
-
-
Solution:
-
Ensure Proper Depth: For SC injections, create a "tent" with the skin and insert the needle at a 30-45° angle.[12][13] For IP injections, ensure the needle fully penetrates the abdominal wall.
-
Check Volume Limits: Do not exceed the maximum recommended volumes for the chosen route (see Table 1).
-
Apply Gentle Pressure: After withdrawing the needle, apply gentle pressure to the injection site with sterile gauze to prevent backflow.[12][13]
-
Issue: Animal shows signs of pain or distress after an IP injection.
-
Possible Cause:
-
Solution:
-
Refine Injection Technique: Injections should be made into the lower right quadrant of the abdomen to avoid the cecum and other vital organs.[10][13] Aspirate briefly after inserting the needle; if you draw any fluid (yellow for urine, brown for intestinal contents), discard the syringe and re-prepare the dose for injection at a new site.[2]
-
Review Formulation: Check the pH of your formulation and adjust it to be near physiological neutral if possible. If the compound itself is an irritant, consider if another route of administration is feasible.
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Model: Select healthy, age- and weight-matched male and female animals (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Randomly assign animals to at least 3-4 dose groups plus a vehicle control group (n=3-5 animals per group). Doses should be escalated, often by a factor of 3 (e.g., 50, 150, 450 mg/kg).[1]
-
Dose Preparation: Prepare this compound (co-trimoxazole) in a suitable, sterile vehicle.
-
Administration: Administer a single dose via the intended experimental route (e.g., oral gavage).
-
Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restraint: Manually restrain the mouse, securing the head and tail, and turn it so the abdomen is facing upwards. Tilt the head slightly downwards.
-
Site Identification: Identify the lower right quadrant of the abdomen.
-
Injection: Using an appropriately sized sterile needle and syringe (e.g., 25g), insert the needle at a 15-20 degree angle into the identified quadrant.[2]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel, the bladder, or the intestines.
-
Administration: Inject the solution smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. downstate.edu [downstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins | MDPI [mdpi.com]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfamethoxazole/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 17. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. CO-TRIMOXAZOLE = SULFAMETHOXAZOLE (SMX)/TRIMETHOPRIM (TMP) oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 19. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
Technical Support Center: Strategies to Mitigate Sceptrin-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing Sceptrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address concerns about potential cytotoxicity observed during experiments. While this compound is widely reported as a non-toxic inhibitor of cell motility at effective concentrations, this resource aims to help you troubleshoot unexpected results and ensure the appropriate use of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death after this compound treatment. Why might this be happening if it's considered non-toxic?
A1: This is a common concern when experimental outcomes deviate from published literature. Several factors could contribute to apparent cytotoxicity:
-
High Concentrations: While this compound is non-toxic at concentrations effective for inhibiting cell motility, excessively high concentrations may induce off-target effects or disrupt fundamental cellular processes, such as the cell membrane.[1] An early study noted that at concentrations higher than the Minimum Inhibitory Concentration (MIC) for antimicrobial effects, this compound could disrupt cell membranes in both prokaryotic and eukaryotic cells.[1]
-
Compound Purity and Handling: The purity of the this compound used is critical. Impurities from synthesis or degradation of the compound could be cytotoxic. Ensure you are using a high-purity compound and follow recommended storage and handling procedures.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to include a vehicle-only control in your experiments to distinguish the effects of the solvent from the effects of this compound. The final DMSO concentration should typically not exceed 0.5%.[2]
-
Cell Line Sensitivity: While this compound has been shown to be non-toxic across several cancer cell lines, it is possible that specific, un-tested cell lines may exhibit higher sensitivity.[3][4]
-
Conflating Cytotoxicity with Cytostatic Effects: this compound's primary effect is on the actin cytoskeleton and cell motility.[3][4][5][6] This can lead to changes in cell morphology and proliferation rates (a cytostatic effect), which could be misinterpreted as cytotoxicity. It is important to use specific assays to differentiate between these two outcomes.
Q2: What are the recommended working concentrations for this compound to avoid cytotoxicity?
A2: Based on published studies, this compound effectively inhibits cell motility in various cancer cell lines at concentrations that do not impact cell proliferation or survival.[3][4] It has been reported to show no toxicity at concentrations that are double the amount required for its maximal inhibitory effect on cell motility.[3][4][5][6] For example, in HeLa cells, 40 µM this compound showed no effect on cell proliferation.[3] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How can I accurately assess and differentiate between cytotoxicity and other cellular effects?
A3: To get a clear picture of this compound's effect on your cells, it is advisable to use a multi-assay approach.
-
Cell Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of the viable cell number.[7][8]
-
Cytotoxicity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium are a direct measure of cell membrane damage and cytotoxicity.[9][10]
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, you can use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP.[11][12]
-
Cell Proliferation Assays: These can be performed by direct cell counting over time or by using assays like BrdU incorporation to measure DNA synthesis.[3][13]
Comparing the results from these assays will allow you to distinguish between a reduction in cell number due to cell death (cytotoxicity) versus an inhibition of cell division (cytostatic effect).
Troubleshooting Guide
Problem: Unexpectedly high levels of cell death observed after this compound treatment.
This guide will walk you through a systematic approach to troubleshoot this issue.
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Data Summary
The following table summarizes the reported effects of this compound on cell viability and motility to guide concentration selection.
| Cell Line | This compound Concentration | Observed Effect | Cytotoxicity Reported | Reference |
| HeLa | 40 µM | Inhibition of cell motility | No effect on cell proliferation | [3] |
| HeLa | Various concentrations | No induction of apoptosis | No cytotoxic activity | [3] |
| Various Cancer Lines | Effective concentrations for motility inhibition | Inhibition of cell motility | No toxicity at double the maximal inhibitory concentration | [3][4][6] |
| E. coli | > MIC | Bactericidal, inhibition of macromolecule synthesis | Disruption of cell membranes | [1] |
| Red Blood Cells | Not specified | Lysis | Disruption of cell membranes | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is a colorimetric assay to measure the metabolic activity of cells, which correlates with the number of viable cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This protocol quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to vehicle controls, include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the experiment.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways
Should you confirm that this compound is inducing apoptosis in your specific experimental system, investigating the intrinsic (mitochondrial) apoptosis pathway is a logical next step.
Diagram: General Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis, a common mechanism of drug-induced cell death.
References
- 1. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. opentrons.com [opentrons.com]
Technical Support Center: Refining Analytical Methods for Accurate Sceptrin Quantification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address common challenges encountered during the quantification of Sceptrin, a marine alkaloid with significant biological activity.[1][2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed to provide quick answers to common problems encountered during the analysis of this compound using HPLC-UV, LC-MS/MS, and ELISA.
HPLC-UV Analysis Troubleshooting
Question 1: Why am I seeing peak fronting or tailing for my this compound peak?
Answer: Peak asymmetry can be caused by several factors:
-
Column Overload: The amount of this compound injected is too high for the column's capacity. Try diluting your sample.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase if possible.[4]
-
Column Degradation: The stationary phase may be degrading. This can be caused by extreme pH or incompatible solvents. Consider replacing the column.
-
Buffer Mismatch: If using a buffered mobile phase, ensure the sample pH is compatible. This compound has multiple basic nitrogen atoms, making it susceptible to pH changes.
Question 2: My this compound peak's retention time is drifting. What should I do?
Answer: Retention time shifts can compromise data reliability. Here are common causes and solutions:[5][6]
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention time. Use a column oven to maintain a consistent temperature.[7]
-
Mobile Phase Composition Change: This can occur due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily and keep solvent bottles capped.[5]
-
Pump Issues: Inconsistent flow from the HPLC pump can cause drift. Check for leaks, ensure proper degassing of the mobile phase, and prime the pump.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[7]
Question 3: The baseline of my chromatogram is noisy or drifting. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification.
-
Contaminated Mobile Phase: Use HPLC-grade solvents and high-purity additives. Filter and degas the mobile phase before use.[8]
-
Detector Issues: A dirty flow cell or a failing lamp can cause noise. Flush the flow cell with a strong, compatible solvent. If the problem persists, the lamp may need replacement.[7]
-
Air Bubbles: Air trapped in the pump or detector will cause baseline noise. Degas the mobile phase and purge the system.[8]
-
Column Bleed: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline. Implement a column wash step at the end of each run.
LC-MS/MS Analysis Troubleshooting
Question 1: I am observing significant ion suppression for this compound, leading to low sensitivity. How can I mitigate this?
Answer: Ion suppression, or matrix effect, is a common issue in LC-MS, especially with complex biological samples.[9][10][11] It occurs when co-eluting matrix components interfere with the ionization of the analyte.[9][12]
-
Improve Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to better separate this compound from co-eluting matrix components. Try a slower gradient or a different column chemistry.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components but may also lower the this compound signal, so a balance must be found.[10]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
Question 2: My this compound signal is weak or inconsistent. What are the potential causes?
Answer: Low sensitivity can be a significant hurdle.
-
Suboptimal MS Parameters: Ensure the ion source parameters (e.g., gas flows, temperature, capillary voltage) and analyte-specific parameters (e.g., collision energy) are optimized for this compound.
-
Incorrect Ionization Mode: this compound's structure, with multiple amine and imidazole (B134444) groups, is well-suited for positive electrospray ionization (ESI+). Ensure you are using the correct mode.
-
Sample Degradation: this compound may be unstable in certain solvents or at certain pH values. Investigate sample stability and prepare samples fresh if necessary.
-
Instrument Contamination: A dirty ion source or mass analyzer can lead to poor sensitivity. Regular cleaning and maintenance are essential.[13]
ELISA Troubleshooting
Question 1: I am getting no signal or a very weak signal in my competitive ELISA for this compound.
Answer: This is a common issue that can point to several problems in the assay setup.
-
Incorrect Antibody/Antigen Concentration: The concentrations of the coating antigen (this compound conjugate) and the primary antibody are critical. Perform a checkerboard titration to determine the optimal concentrations.
-
Inactive Reagents: Ensure antibodies, conjugates, and substrates have been stored correctly and have not expired.
-
Insufficient Incubation Times: Incubation times may be too short for binding to occur. Try increasing the incubation periods.[14]
-
Washing Issues: Overly aggressive washing can strip the coating antigen or antibody from the plate. Ensure wash steps are performed as per the protocol.
Question 2: My ELISA results show high background noise.
Answer: High background can mask the specific signal.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding. Ensure you are using an effective blocking buffer (e.g., BSA or non-fat dry milk) and incubating for a sufficient amount of time.
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Try using a higher dilution.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with the coating antigen or other components. Use a pre-adsorbed secondary antibody if possible.
-
Contaminated Substrate: The TMB substrate should be colorless before use. If it has a blue tint, it is contaminated and should be discarded.[15]
Question 3: I'm observing high variability between replicate wells.
Answer: Poor precision can make results unreliable.
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper technique. Multichannel pipettes can introduce variability if not all channels are dispensing equally.[14]
-
Inadequate Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before adding them to the wells.
-
Inconsistent Washing: An automated plate washer can improve consistency compared to manual washing. Ensure all wells are washed equally.
-
Edge Effects: Wells on the edge of the plate can evaporate faster, leading to higher concentrations and signals. Use a plate sealer during incubations and consider not using the outermost wells for critical samples.[16]
Quantitative Data Summary
The following tables summarize the target validation parameters for the proposed this compound quantification methods. These values represent typical performance characteristics for well-validated analytical methods.[17][18][19]
Table 1: HPLC-UV Method - Target Validation Parameters
| Parameter | Target Value |
| Linearity (R²) | ≥ 0.995 |
| Quantitation Range | 0.1 - 25 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | ≤ 5% |
Table 2: LC-MS/MS Method - Target Validation Parameters
| Parameter | Target Value |
| Linearity (R²) | ≥ 0.998 |
| Quantitation Range | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | ≤ 15% |
Table 3: Competitive ELISA - Target Validation Parameters
| Parameter | Target Value |
| Assay Range | 0.1 - 10 ng/mL |
| IC₅₀ (50% Inhibitory Conc.) | ~1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: Sample Preparation from Marine Sponge Tissue
-
Homogenization: Weigh 1 g of lyophilized and ground sponge tissue into a centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-3) on the pellet twice more.
-
Pooling & Evaporation: Pool the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on the pyrrole-imidazole chromophore).
-
Standard Curve: Prepare standards from 0.1 to 25 µg/mL in the initial mobile phase.
Protocol 3: LC-MS/MS Method for this compound Quantification
-
LC System: Use the same LC conditions as the HPLC-UV method.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
This compound (C₂₂H₂₄Br₂N₁₀O₂ - MW: 618.05 Da): [20]
-
Precursor Ion (Q1): m/z 619.1 [M+H]⁺
-
Product Ions (Q3): Select two stable and abundant fragment ions for quantification and qualification (e.g., m/z 250.1, m/z 110.1 - these are hypothetical fragments).
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize for each fragment ion (e.g., 20-40 eV).
-
-
Standard Curve: Prepare standards from 0.5 to 500 ng/mL in the initial mobile phase.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for this compound analysis.
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical diagram for troubleshooting low signal intensity.
Caption: The sequential steps of a competitive ELISA for this compound.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nebiolab.com [nebiolab.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. abbexa.com [abbexa.com]
- 15. assaygenie.com [assaygenie.com]
- 16. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing batch-to-batch variability of Sceptrin from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sceptrin derived from natural sources. The information is designed to help manage the inherent batch-to-batch variability of this marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. It is produced by various marine sponges of the genus Agelas, including Agelas nakamurai, Agelas conifera, and Agelas mauritiana. These sponges are the primary natural sources for this compound extraction.
Q2: What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including antimicrobial, and anticancer properties. Notably, it has been shown to inhibit cell motility and contractility in various cancer cell lines.[1] Its mechanism of action is linked to its ability to bind to monomeric actin and disrupt the cell membrane.[1][2]
Q3: Why is there significant batch-to-batch variability in this compound isolated from natural sources?
The batch-to-batch variability of this compound is a common challenge with natural products. This variability can be attributed to several factors, including:
-
Genetic diversity within sponge populations: Different populations of the same sponge species can have genetic variations that affect their metabolic pathways and, consequently, the production of secondary metabolites like this compound.
-
Environmental factors: The geographic location, water depth, temperature, nutrient availability, and presence of symbiotic microorganisms can all influence the sponge's metabolism and the concentration of this compound.
-
Harvesting and processing conditions: The time of year of sponge collection, as well as post-harvest handling and extraction methods, can introduce variability in the final product.
Q4: What are the key parameters to assess when evaluating a new batch of this compound?
To ensure the consistency and reliability of your experiments, it is crucial to characterize each new batch of this compound. The key parameters to assess include:
-
Purity: The percentage of this compound in the isolated material.
-
Concentration: The amount of this compound per unit of solvent or dry weight.
-
Bioactivity: The biological effect of the this compound batch in a relevant assay (e.g., antimicrobial or cell migration inhibition).
Troubleshooting Guides
Issue 1: Inconsistent Antimicrobial Activity Between this compound Batches
You observe that different batches of this compound exhibit varying levels of antimicrobial activity against the same bacterial strain.
Possible Causes:
-
Variation in this compound concentration: The actual concentration of this compound may differ between batches, even if they are prepared at the same nominal concentration.
-
Presence of impurities: Co-eluting impurities from the natural source could either enhance or inhibit the antimicrobial effect.
-
Degradation of the compound: this compound may be sensitive to storage conditions (light, temperature) leading to degradation and loss of activity over time.
Troubleshooting Steps:
-
Quantify this compound Concentration: Use a validated High-Performance Liquid Chromatography (HPLC) method to accurately determine the concentration of this compound in each batch.
-
Assess Purity: Analyze the purity of each batch using HPLC to identify the presence of any significant impurities.
-
Standardize Bioassays: Ensure that your antimicrobial assays are highly standardized. This includes using the same bacterial strain, inoculum density, growth medium, and incubation conditions for all experiments.
-
Proper Storage: Store this compound stocks in a dark, cool, and dry place. For long-term storage, consider storing at -20°C or below.
Issue 2: Variable Effects on Cell Migration in Different Experiments
Your cell migration assays show inconsistent levels of inhibition with different batches of this compound.
Possible Causes:
-
Differences in this compound bioactivity: The inherent variability of the natural product can lead to different potencies in inhibiting cell migration.
-
Cell culture variability: The passage number, confluency, and overall health of your cell lines can significantly impact their migratory behavior.
-
Assay conditions: Minor variations in the assay setup, such as the concentration of chemoattractant or the incubation time, can lead to different results.
Troubleshooting Steps:
-
Perform Dose-Response Curves: For each new batch of this compound, perform a dose-response experiment to determine its half-maximal inhibitory concentration (IC50) for cell migration. This will allow you to normalize the effective concentration used in subsequent experiments.
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding densities and confluency for all experiments.
-
Control for Assay Variability: Include a positive control (a known inhibitor of cell migration) and a negative control (vehicle) in every experiment to monitor for assay performance and variability.
Data Presentation
The following tables summarize the potential quantitative variability that can be observed between different batches of this compound from natural sources.
Table 1: Illustrative Batch-to-Batch Variability of this compound Concentration in Agelas Sponges
| Parameter | Batch A | Batch B | Batch C | Source |
| Sponge Species | Agelas tubulata | Agelas tubulata | Agelas conifera | [3][4] |
| Collection Depth | 22 m | 61 m | 15 m | [3] |
| This compound Concentration (mg/mL of extract) | 7.2 | 3.5 | 5.3 | [3][4] |
Note: These values are illustrative and based on reported variations in different studies. Actual values will vary depending on the specific source and extraction method.
Table 2: Hypothetical Batch-to-Batch Variability of this compound Bioactivity
| Parameter | Batch X | Batch Y | Batch Z |
| Purity (%) | 95.2 | 98.1 | 92.5 |
| MIC against E. coli (µg/mL) | 32 | 28 | 45 |
| IC50 for HeLa Cell Migration (µM) | 15 | 12 | 20 |
Note: This table presents hypothetical data to illustrate the potential range of variability in bioactivity. It is essential to determine these values for each new batch of this compound.
Experimental Protocols
Protocol 1: Quantification and Purity Analysis of this compound by HPLC
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve with at least five different concentrations.
4. Sample Preparation:
-
Dissolve the this compound sample from the natural source in the same solvent as the standard to an estimated concentration within the range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
For quantification, integrate the peak area corresponding to this compound and calculate the concentration based on the calibration curve.
-
For purity analysis, calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
1. Materials and Equipment:
-
This compound stock solution
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard in MHB.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
1. Materials and Equipment:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
This compound stock solution
-
Sterile pipette tips or cell scraper
-
Microscope with a camera
2. Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: Workflow for this compound extraction and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperative Anti-Invasive Effect of Cdc42/Rac1 Activation and ROCK Inhibition in SW620 Colorectal Cancer Cells with Elevated Blebbing Activity | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Unexpected Results in Sceptrin Bioactivity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during Sceptrin bioactivity assays. The following guides and frequently asked questions (FAQs) address common issues encountered in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a marine natural product first isolated from the sponge Agelas sceptrum.[1][2] It is a dimeric pyrrole-imidazole alkaloid with a characteristic cyclobutane (B1203170) core.[3][4][5] this compound has demonstrated a range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties.[1][2][6][7] It has also been shown to inhibit cell motility and contractility in various cancer cell lines.[2][8]
Q2: What is the primary mechanism of action for this compound's antimicrobial activity?
This compound's antimicrobial mechanism of action is multifaceted. At its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on E. coli, leading to the formation of cell chains.[1][6][7] At concentrations above the MIC, it becomes bactericidal.[1][6] The primary target appears to be the cell membrane in both prokaryotic and eukaryotic cells, leading to disruption and increased permeability.[1][6] Additionally, this compound has been shown to bind to MreB, a bacterial protein that is an analog of actin, potentially interfering with cell wall synthesis.[9][10]
Q3: What is the mechanism behind this compound's anti-cancer and anti-motility effects?
This compound's anti-motility effects in cancer cells are linked to its interaction with the actin cytoskeleton.[8] It has been found to bind to monomeric actin, which can disrupt the cellular machinery responsible for cell movement and contractility.[8] This inhibition of cell motility is observed in both random and factor-induced migration, suggesting that this compound targets a central process in cell movement.[8]
Q4: My this compound sample is showing lower bioactivity than expected. What are the potential causes?
Several factors can contribute to lower-than-expected bioactivity of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the assay conditions. It is crucial to systematically investigate each of these possibilities.
Troubleshooting Guide: Low or No Bioactivity
Problem: this compound is not showing the expected antimicrobial or cytotoxic effects.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | - Verify Purity: Confirm the purity of the this compound sample using techniques like HPLC. Impurities can interfere with the assay. - Check for Degradation: this compound, like many natural products, can be sensitive to light, temperature, and pH.[11] Ensure proper storage conditions (cool, dark, and dry). Consider re-evaluating the compound's integrity if it has been stored for an extended period. |
| Solubility Issues | - Inadequate Dissolution: this compound may not be fully soluble in the assay medium. Prepare a stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the final assay buffer. Ensure the final solvent concentration does not affect the cells.[12] |
| Assay Conditions | - Incorrect Concentration Range: The effective concentration of this compound may be outside the tested range. Perform a dose-response experiment with a wider range of concentrations. - Suboptimal pH: The bioactivity of some antimicrobial compounds can be pH-dependent.[13] Verify that the pH of your assay medium is within the optimal range for this compound's activity. |
| Target Organism/Cell Line Variability | - Cell Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug responses.[14] Use cells within a consistent and low passage number range. - Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and response to treatments.[14] Regularly test your cell cultures for mycoplasma. - Bacterial Strain Differences: Different bacterial strains can have varying susceptibility to antimicrobial agents. Confirm the expected susceptibility of the strain you are using. |
Troubleshooting Guide: High Background or Inconsistent Results
Problem: My absorbance-based (e.g., MTT, XTT) or fluorescence-based assays are showing high background noise or inconsistent readings.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | - Color Interference: If your this compound solution has a color, it can interfere with absorbance readings. Run a control with the compound in the assay medium without cells to measure its intrinsic absorbance and subtract this from your experimental values.[15] - Autofluorescence: this compound or impurities in the sample may be fluorescent. Measure the fluorescence of the compound in the assay medium without cells at the excitation and emission wavelengths of your assay.[15] |
| Assay Protocol | - Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed in each well.[16] - Pipetting Errors: Inconsistent pipetting can lead to high variability between wells. Use calibrated pipettes and consistent technique.[17] - Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to inconsistent results. Avoid using the outermost wells or ensure proper humidification during incubation. |
| Cell-Related Issues | - Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.[18] - Cell Clumping: Clumped cells will not respond uniformly to treatment. Ensure a single-cell suspension before plating. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[12]
Protocol 2: MTT Cytotoxicity Assay
This protocol details the assessment of this compound's cytotoxicity against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[19]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Visualizations
Caption: this compound's proposed antimicrobial signaling pathway.
Caption: this compound's proposed anti-cancer signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.org [acs.org]
- 4. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (±)-Sceptrin [dspace.mit.edu]
- 6. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. benchchem.com [benchchem.com]
Enhancing the solubility of Sceptrin for in vitro experiments
Welcome to the technical support center for enhancing the solubility of Sceptrin for your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges in preparing this compound solutions for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with most cell culture media.[3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to mitigate this:
-
Optimize Dilution Technique: Avoid single, large dilution steps. Instead, perform serial dilutions. It is crucial to ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.
-
Use Pre-warmed Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution, as temperature can influence solubility.[1]
-
Incorporate Serum: If your experimental design permits, adding the this compound stock to a medium containing fetal bovine serum (FBS) can help maintain solubility. Serum proteins can bind to hydrophobic compounds, keeping them in solution.[1]
-
Test Co-solvents: In some instances, the use of a co-solvent in your final assay medium can improve solubility. Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG). However, it is critical to first determine the tolerance of your specific cell line to these solvents.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO can vary between different cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. For sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (e.g., a 37°C water bath) and vortexing or sonication to aid dissolution. |
| Oily droplets or a film appears in the culture medium after adding the this compound stock solution. | This compound has "oiled out" of the solution due to poor aqueous solubility. | This indicates that the aqueous solubility limit has been exceeded. Try lowering the final concentration of this compound in your experiment. |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution. | Aliquot your this compound stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Observed cytotoxicity in the vehicle control group. | The final DMSO concentration is too high for the cell line being used. | Reduce the final concentration of DMSO in your experiments. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₂₂H₂₄Br₂N₁₀O₂) is approximately 620.3 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 620.3 g/mol * (1000 mg / 1 g) = 6.203 mg
-
-
-
Weighing this compound:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If the compound does not dissolve readily, you may use a sonicator or gentle warming in a 37°C water bath to facilitate dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Serial Dilution of this compound for In Vitro Assays
This protocol outlines the steps for diluting the high-concentration DMSO stock solution to the final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your desired final concentrations, it may be beneficial to first prepare an intermediate dilution of your 10 mM stock in sterile culture medium.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve your desired final concentration.
-
Crucially, add the this compound solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Example Dilution Calculation:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Volume of stock = (Final concentration * Final volume) / Stock concentration
-
Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
Add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Putative Effect on the Rho-ROCK Signaling Pathway
This compound has been shown to inhibit cell motility by binding to monomeric actin.[4] This interaction likely interferes with the proper functioning of the actin cytoskeleton, which is regulated by the Rho-ROCK signaling pathway. This pathway plays a crucial role in cell contractility and the formation of stress fibers.
Caption: this compound's potential disruption of the Rho-ROCK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of Sceptrin's bioactivity using synthetic versus natural isolates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic sceptrin versus its natural counterpart isolated from marine sponges. This analysis is supported by available experimental data and detailed methodologies for key assays.
This compound, a bromopyrrole alkaloid originally isolated from the marine sponge Agelas sceptrum, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities range from antimicrobial and antifungal to anti-cancer effects, making it a promising candidate for further drug development.[1] A critical aspect of advancing this compound research is the ability to produce sufficient quantities of the molecule through chemical synthesis and to ensure that the synthetic version retains the full bioactivity of the natural product. This guide delves into a cross-validation of the bioactivity of synthetic versus natural this compound isolates, providing a comprehensive overview for researchers.
Comparative Bioactivity Data
A key study directly comparing the bioactivity of synthetic and natural this compound found their effects on cancer cell motility to be "indistinguishable."[1][2] This suggests that the synthetic route to this compound successfully replicates the biologically active stereoisomer of the natural product.
While comprehensive quantitative data directly comparing the full range of bioactivities between synthetic and natural this compound is limited in publicly available literature, the existing data on their anti-motility effects provides a strong basis for their equivalence in this context. The following table summarizes the available quantitative data for this compound's bioactivity.
| Bioactivity | Cell Line | Compound | Metric | Value | Reference |
| Inhibition of Cell Motility | HeLa | Synthetic this compound | IC50 | 15 µM | [2] |
| Inhibition of Cell Motility | HeLa | Natural this compound | - | Indistinguishable from synthetic | [1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The lack of a specific IC50 value for natural this compound in the reference indicates a qualitative comparison. Further head-to-head quantitative studies are needed to compare other bioactivities such as antimicrobial (Minimum Inhibitory Concentration - MIC) and cytotoxic (Lethal Concentration 50 - LC50) effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible assessment of this compound's bioactivity. Below are methodologies for key experiments cited in the literature.
Cell Motility (Wound Healing/Scratch Assay)
This assay is used to study cell migration and the inhibitory effects of compounds like this compound.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of either synthetic or natural this compound. A control group with no this compound should be included.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: The rate of cell migration is quantified by measuring the area of the cell-free zone at different time points. A delay in the closure of the scratch in the treated groups compared to the control indicates an inhibitory effect on cell motility.
Antimicrobial Susceptibility (Broth Microdilution for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Dilutions: Prepare a serial dilution of synthetic and natural this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[3]
Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of synthetic or natural this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The LC50 value can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects through distinct mechanisms of action. The following diagrams illustrate the proposed signaling pathways for its anti-cancer and antimicrobial activities.
This compound's ability to inhibit cancer cell motility is attributed to its interaction with the actin cytoskeleton.[1] It has been shown to bind to monomeric actin, thereby interfering with the dynamic process of actin polymerization. This disruption prevents the formation of actin stress fibers, which are essential for generating the contractile forces required for cell movement and invasion.[1]
References
Unveiling the Therapeutic Potential of Sceptrin Analogues: A Comparative Guide for Preclinical Research
An in-depth analysis of Sceptrin and its derivatives reveals a promising landscape for the development of novel therapeutics. This guide provides a comprehensive comparison of the efficacy of this compound analogues in preclinical models, focusing on their anti-cancer and antimicrobial properties. Detailed experimental data, methodologies, and pathway visualizations are presented to support researchers in advancing these compounds towards clinical applications.
This compound, a marine natural product isolated from sponges of the Agelas genus, has garnered significant attention for its diverse biological activities.[1][2][3] Preclinical studies have demonstrated its potential as both an anticancer and antimicrobial agent. This guide synthesizes the available data on this compound and its synthetic analogues, offering a clear comparison of their performance in various experimental models.
Comparative Efficacy in Preclinical Models: A Data-Driven Overview
The therapeutic efficacy of this compound and its analogues has been primarily evaluated based on their ability to inhibit cancer cell motility and microbial growth. The following table summarizes the key quantitative data from these preclinical studies.
Table 1: Comparative Efficacy of this compound and its Analogues in Preclinical Cancer Models
| Compound | Assay | Cell Line(s) | Efficacy (IC50) | Key Findings | Reference(s) |
| This compound (Synthetic) | Phagokinetic Track Motility Assay | HeLa, MDA-MB-231, A549, 3T3 | 15 µM | Broad inhibitory effect on both random and factor-induced cell migration. | [4] |
| Debromothis compound | Phagokinetic Track Motility Assay | HGF-treated HeLa | Less Potent | Reduced effect on cell motility compared to the parent compound. | [4] |
| Nakamuric Acid (two forms) | Phagokinetic Track Motility Assay | HGF-treated HeLa | Significantly Less Potent | Markedly reduced effect on cell motility, highlighting the critical role of the aminoimidazole group. | [4] |
| This compound Salts (Chloride, Acetate, Trifluoroacetate) | Phagokinetic Track Motility Assay | HGF-treated HeLa | Equipotent* | No significant difference in motility inhibition compared to the parent this compound compound. | [4] |
*Quantitative IC50 values for these analogues were not provided in the primary literature; the potency is described relative to this compound.
Experimental Methodologies: A Closer Look at the Assays
The evaluation of this compound and its analogues has relied on specific and reproducible experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.
Phagokinetic Track Motility Assay
This assay is utilized to quantify the migration of individual cells.
Principle: Cells are seeded onto a surface coated with a uniform layer of microscopic particles (e.g., colloidal gold or latex beads). As cells move, they phagocytose or displace these particles, leaving behind a track that can be visualized and measured. The area of this track is proportional to the distance the cell has migrated.[5][6][7]
Detailed Protocol:
-
Preparation of Particle-Coated Surfaces:
-
Glass coverslips or 96-well plates are coated with a substrate to which the particles will adhere, such as gelatin or fibronectin.[5][6]
-
A suspension of colloidal gold or carboxylated latex beads is added to the coated surface and incubated to allow for the formation of a uniform monolayer of particles.[5][6]
-
Excess particles are washed away gently, leaving a consistent particle lawn.[5]
-
-
Cell Seeding and Treatment:
-
A sparse population of cells is seeded onto the particle-coated surface to ensure that individual cell tracks can be distinguished.
-
The cells are allowed to adhere before the addition of the test compounds (this compound or its analogues) at various concentrations.
-
-
Incubation:
-
The plates are incubated for a period of 7-12 hours to allow for cell migration.[5]
-
-
Fixation and Imaging:
-
Following incubation, the cells are fixed with a solution such as 3.5% formaldehyde.[5]
-
The tracks cleared by the migrating cells are visualized and captured using a bright-field microscope.
-
-
Data Analysis:
-
The area of the tracks is measured using image analysis software (e.g., ImageJ).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell motility, is calculated from the dose-response curve.[8]
-
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
To understand how this compound and its analogues exert their effects, it is crucial to visualize the underlying molecular pathways and experimental processes.
Signaling Pathway of this compound's Anti-Motility Effect
This compound's ability to inhibit cell motility is linked to its interaction with the actin cytoskeleton.[4] It is proposed to bind to monomeric actin, thereby affecting cell contractility. A key signaling pathway that regulates actin dynamics and cell contractility is the Rho-ROCK pathway.[9][10][11][12][]
Caption: Proposed mechanism of this compound's anti-motility action via the Rho-ROCK pathway.
Experimental Workflow for Efficacy Comparison
The process of comparing the efficacy of this compound analogues involves several key steps, from compound synthesis to data analysis.
Caption: Workflow for comparing the anti-motility efficacy of this compound analogues.
Future Directions and Conclusion
The available preclinical data strongly suggest that this compound is a valuable lead compound for the development of anti-metastatic agents. While the analogues synthesized to date have not surpassed the efficacy of the parent compound in inhibiting cell motility, they have provided crucial structure-activity relationship insights, particularly regarding the importance of the aminoimidazole moiety.
Further research should focus on synthesizing novel analogues with modifications aimed at enhancing potency and optimizing pharmacokinetic properties. Additionally, a more comprehensive evaluation of the antimicrobial activity of a wider range of this compound analogues is warranted to explore their full therapeutic potential. The detailed methodologies and comparative data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising marine natural products into clinical candidates.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A Quantitative Evaluation of Cell Migration by the Phagokinetic Track Motility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Validating Sceptrin's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sceptrin, a natural product isolated from marine sponges, has demonstrated compelling biological activities, including antimicrobial and anti-cancer properties. Elucidating its precise molecular targets is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's identified molecular targets—MreB in bacteria and the actin cytoskeleton in cancer cells—and evaluates its performance against alternative compounds. Detailed experimental protocols for key target validation techniques are also presented to support further research.
Performance Comparison of this compound and Alternatives
The efficacy of this compound and its alternatives is evaluated based on their binding affinity to their respective targets and their functional impact on cellular processes.
Targeting the Bacterial Cytoskeleton: MreB Inhibitors
This compound has been identified as a binder of MreB, the prokaryotic homolog of actin, which is essential for maintaining cell shape in bacteria.[1][2][3][4] This interaction disrupts the bacterial cytoskeleton, leading to antimicrobial effects. A key technique used to identify this interaction was a bidirectional affinity system, which isolated this compound and its binding partner MreB from E. coli lysate.[1][2][3] This finding was further validated using a resistance mapping approach.[1][2]
| Compound | Target | Binding Affinity (Kd) | IC50/EC50 | Mechanism of Action |
| This compound | MreB | Not Reported | Not Reported | Binds to MreB, disrupting the bacterial cytoskeleton.[1][2][3][4] |
| A22 | MreB | ≤ 1.3 µM (nucleotide-free MreB) | MIC: Varies by species | Binds to a pocket adjacent to the ATP-binding site, inducing a low-affinity state for MreB polymerization. |
| CBR-4830 | MreB | Not Reported | IC50: 49 ± 8 µM (for EcMreB ATPase activity) | Second-generation MreB inhibitor. |
| MP265 | MreB | ~27 µM (for a form of MreB) | Not Reported | Water-soluble derivative of A22. |
Targeting the Cancer Cell Cytoskeleton: Actin Dynamics Modulators
In cancer cells, this compound has been shown to inhibit cell motility, a key process in metastasis, by targeting the actin cytoskeleton.[5][6] It has been found to bind to monomeric actin and inhibit cell contractility.[5][6]
| Compound | Target | Binding Affinity (Kd) | IC50/EC50 | Mechanism of Action |
| This compound | Monomeric Actin | Not Reported | 15 µM (for cell motility inhibition)[5] | Binds to monomeric actin, inhibiting cell contractility and motility.[5][6] |
| Latrunculin A | G-actin | 0.1 µM (ATP-actin)[7][8] | 80-220 nM (growth inhibition in rhabdomyosarcoma cells) | Sequesters actin monomers, preventing polymerization.[7][8] |
| Phalloidin | F-actin | 2.1 nM (muscle actin) | Not Applicable | Stabilizes actin filaments, preventing depolymerization. |
| Jasplakinolide | F-actin | ~15 nM | 35 nM (antiproliferative activity) | Induces actin polymerization and stabilizes filaments. |
| Cytochalasin D | Actin | 2.6 µM (Mg2+-actin), 18 µM (Ca2+-actin) | 25 nM (actin polymerization inhibition) | Caps filament barbed ends, inhibiting both polymerization and depolymerization. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's molecular targets.
Bidirectional Affinity Purification
This method was instrumental in identifying the interaction between this compound and MreB. It involves a two-way affinity chromatography approach.
Materials:
-
Agelas conifera crude extract
-
E. coli lysate
-
Affinity chromatography resins (e.g., Affi-Gel 10, Affi-Gel Hz)
-
Immunoaffinity Fluorescent (IAF) tag
-
Antibody against the IAF tag
-
Standard buffers and reagents for chromatography and protein analysis
Procedure:
-
Reverse Affinity Chromatography:
-
Prepare an affinity resin by covalently coupling proteins from an E. coli lysate to the resin.
-
Pass the crude sponge extract containing this compound over the resin.
-
Wash the resin to remove non-specifically bound compounds.
-
Elute the compounds that specifically bind to the E. coli proteins.
-
-
Forward Affinity Chromatography:
-
Chemically attach an Immunoaffinity Fluorescent (IAF) tag to the eluted natural product fraction.
-
Prepare a second affinity resin with a monoclonal antibody that specifically recognizes the IAF tag.
-
Incubate the IAF-tagged natural products with the E. coli lysate to allow the formation of protein-ligand complexes.
-
Pass the incubated mixture over the anti-IAF antibody resin.
-
Wash the resin to remove unbound proteins.
-
Elute the IAF-tagged natural product along with its bound protein target (MreB in the case of this compound).
-
-
Target Identification:
-
Identify the co-eluted protein using standard proteomics techniques such as mass spectrometry.
-
Resistance Mapping
This genetic approach validates a drug's target by identifying mutations in the target protein that confer resistance to the drug.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
This compound or other MreB inhibitors
-
Culture media and agar (B569324) plates
-
Mutagen (e.g., ethyl methanesulfonate) or a method for generating spontaneous mutants
-
DNA sequencing reagents and equipment
Procedure:
-
Generation of Resistant Mutants:
-
Expose a large population of bacteria to a concentration of the MreB inhibitor that is lethal or strongly inhibitory.
-
Plate the treated bacteria on agar containing the inhibitor to select for resistant colonies. Spontaneous or chemically induced mutants that survive have likely acquired resistance.
-
-
Isolation and Verification of Resistance:
-
Isolate individual resistant colonies and re-streak them on inhibitor-containing plates to confirm the resistance phenotype.
-
-
Identification of Mutations:
-
Sequence the mreB gene from the resistant mutants and compare it to the wild-type sequence.
-
Mutations found consistently in the mreB gene of resistant strains strongly suggest that MreB is the direct target of the inhibitor.
-
Wound Healing (Scratch) Assay
This is a straightforward method to assess cell migration in vitro.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control.
-
Imaging: Immediately after creating the wound (time 0) and at regular intervals (e.g., every 6-12 hours), capture images of the same wound area using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of wound closure is a measure of cell migration.
Transwell Migration Assay (Boyden Chamber Assay)
This assay provides a quantitative measure of chemotactic cell migration.
Materials:
-
Transwell inserts with a porous membrane (pore size appropriate for the cell type)
-
Multi-well plates to house the inserts
-
Cultured cells
-
Chemoattractant (e.g., serum, growth factors)
-
Cell stain (e.g., crystal violet)
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of the plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the cells in serum-free medium in the upper chamber of the insert. The test compound can be added to the upper or lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cells to migrate through the pores (typically 12-48 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured.
-
Visualizations
Signaling Pathway of Actin Cytoskeleton Inhibitors
Caption: Signaling pathway of actin cytoskeleton inhibitors.
Experimental Workflow for Bidirectional Affinity Purification
Caption: Workflow of bidirectional affinity purification.
Logical Relationship of Target Validation Methods
Caption: Methods for validating a molecular target.
References
- 1. Xenobe Research Institute [xenobe.org]
- 2. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Sceptrin: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sceptrin, a marine natural product isolated from sponges of the genus Agelas, has garnered significant interest for its unique biological activities. This guide provides a comparative overview of this compound's effects on cancer cells versus normal cells, with a focus on its potential as an anti-cancer agent. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings regarding this compound's impact on cancer and normal cells. A notable characteristic of this compound is its potent inhibition of cancer cell motility at non-cytotoxic concentrations.
Table 1: Effect of this compound on Cancer Cell Motility
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cell Motility Assay | 15 | [1] |
Table 2: Cytotoxicity of this compound on Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| HeLa | Cervical Cancer | Apoptosis Assay (Cell Death Detection ELISA) | Up to 100 | No apoptosis observed | [2] |
| HeLa | Cervical Cancer | Proliferation Assay | 40 | No effect on cell proliferation | [2] |
Table 3: Cytotoxicity of this compound on Normal Cells and in vivo
| Cell/Organism | Type | Observation | Reference |
| Monkey liver cells | Normal cells | Non-cytotoxic | [1] |
| Mice | In vivo | No toxicity observed | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Motility Assay
This protocol is based on the methods described for assessing the effect of this compound on cancer cell motility.[1]
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded on a layer of fluorescent beads.
-
Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Time-lapse Microscopy: The movement of cells is monitored over time using time-lapse microscopy. As cells move, they displace the fluorescent beads, creating dark tracks.
-
Data Analysis: The area of the tracks cleared by the cells is quantified to determine the extent of cell motility. The IC50 value is calculated as the concentration of this compound that inhibits cell motility by 50%.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing cell viability.
-
Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a common method to detect apoptosis.
-
Cell Treatment: Cells are treated with this compound at various concentrations.
-
Cell Harvesting: Adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol allows for the study of the effects of a compound on the cell cycle.
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.
Mandatory Visualizations
Signaling Pathway of this compound's Effect on Cell Motility
Caption: Proposed mechanism of this compound's inhibition of cell motility.
Experimental Workflow: Comparative Cytotoxicity Analysis
Caption: Workflow for comparing this compound's effects on cancer vs. normal cells.
Logical Relationship: this compound's Selective Action
Caption: this compound's differential effects on cancer and normal cells.
Conclusion
The available evidence strongly suggests that this compound exhibits a promising therapeutic window, potently inhibiting cancer cell motility at concentrations that are non-toxic to both cancer and normal cells.[1][2] Its mechanism of action appears to be targeted towards the actin cytoskeleton, leading to an inhibition of cell contractility without affecting cell proliferation or inducing apoptosis.[1][2] This selective action against a key process in cancer metastasis, coupled with its low toxicity profile, makes this compound a compelling candidate for further preclinical and clinical investigation as an anti-cancer therapeutic.
References
Pioneering Pathways: A Comparative Guide to the Synthetic Efficiency of Sceptrin Total Synthesis Routes
For researchers, scientists, and drug development professionals, the total synthesis of complex natural products like Sceptrin, a marine alkaloid with significant biological activity, represents a formidable challenge and a testament to the ingenuity of synthetic chemistry. This guide provides an objective comparison of the efficiency of various prominent total synthesis routes to this compound, supported by key performance data and detailed experimental methodologies.
The dimeric pyrrole-imidazole alkaloid this compound, first isolated from the marine sponge Agelas sceptrum, has captivated chemists with its intricate cyclobutane (B1203170) core and dense array of nitrogen-containing functional groups. Its potent antiviral, antibacterial, and antimuscarinic activities have spurred the development of numerous synthetic strategies. This comparison focuses on the key metrics of overall yield and step count, providing a clear benchmark of the synthetic efficiency of each approach.
Quantitative Comparison of this compound Synthesis Routes
The following table summarizes the quantitative performance of four notable total syntheses of this compound.
| Lead Researcher(s) | Year Published | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Stereochemistry |
| Nguyen and Jamison | 2020 | Photochemical [2+2] Dimerization | 34%[1] | 4 | Racemic (±) |
| Baran | 2004 | Oxaquadricyclane Rearrangement | 24%[2][3] | Not explicitly stated, but concise | Racemic (±) |
| Birman | 2004 | [2+2] Photocycloaddition | 10.5% | Not explicitly stated | Racemic (±) |
| Chen | 2014 | Asymmetric [2+2] Cycloaddition | Not explicitly stated | Not explicitly stated | Enantioselective (-) |
Detailed Analysis of Synthetic Strategies
This section delves into the specifics of each synthetic route, highlighting their key innovations and providing detailed experimental protocols for their cornerstone reactions.
The Nguyen and Jamison Route: A Four-Step Photochemical Approach
The synthesis developed by Nguyen and Jamison stands out for its exceptional brevity, delivering (±)-Sceptrin in just four steps with an impressive overall yield of 34%.[1] The key to this efficiency is a visible-light-mediated photochemical [2+2] dimerization of a carefully designed hymenidin (B1674120) surrogate.
Caption: Workflow of the 4-step Nguyen and Jamison synthesis of (±)-Sceptrin.
A solution of the hymenidin surrogate in methanol (B129727) is irradiated with blue LEDs (440–450 nm) in the presence of a catalytic amount of an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).[4][5] The reaction is typically carried out at room temperature with external cooling. The resulting C₂-symmetric dimer, containing the core cyclobutane structure of this compound, is then isolated using flash column chromatography.[1][4]
The Baran Route: A Concise Oxaquadricyclane Rearrangement Strategy
The Baran synthesis, one of the pioneering routes to (±)-Sceptrin, achieves a 24% overall yield from commercially available dimethyl acetylenedicarboxylate.[2][3] A key feature of this approach is the acid-catalyzed rearrangement of a 3-oxaquadricyclane derivative to construct the all-trans-substituted cyclobutane core. An enantioselective variant of this synthesis was also developed.
Caption: Workflow of the Baran synthesis of (±)-Sceptrin.
The 3-oxaquadricyclane precursor is treated with concentrated sulfuric acid in methanol.[2] This acid-catalyzed retro-aldol sequence leads to the formation of the desired all-trans-substituted cyclobutane diester. The reaction is typically run for an extended period at room temperature, followed by an aqueous workup to isolate the product.[2]
The Birman Route: A Classical Photocycloaddition Approach
The Birman synthesis of (±)-Sceptrin, with an overall yield of 10.5%, employs a more traditional photochemical [2+2] cycloaddition as its key strategy. This reaction is followed by a series of functional group manipulations to complete the synthesis of the natural product.
Caption: Workflow of the Birman synthesis of (±)-Sceptrin.
A solution of trans-1,4-dichloro-2-butene and maleic anhydride (B1165640) in a suitable solvent is irradiated with a UV light source. This photocycloaddition reaction forms a bicyclic photoadduct containing the cyclobutane core. Subsequent methanolysis not only opens the anhydride ring but also facilitates the epimerization to the thermodynamically more stable all-trans stereochemistry of the cyclobutane substituents.
The Chen Route: An Asymmetric Biomimetic Approach
The Chen synthesis represents a significant advancement by achieving an enantioselective synthesis of (-)-Sceptrin. This biomimetic approach utilizes a single-electron transfer (SET)-mediated [2+2] cycloaddition of a chiral precursor derived from L-glutamic acid.[6] While the overall yield and step count are not explicitly detailed in the reviewed literature, the strategic use of a chiral starting material to control the absolute stereochemistry is a noteworthy feature.
Caption: Conceptual workflow of the Chen enantioselective synthesis of (-)-Sceptrin.
The key transformation involves a single-electron transfer (SET)-mediated intramolecular [2+2] cycloaddition of a tethered hymenidin precursor. The absolute stereochemistry of the final product is established from the chiral pool starting material, L-glutamic acid, which is incorporated into the tether that directs the cycloaddition.
Conclusion
The total synthesis of this compound has been a fertile ground for the development and application of innovative synthetic methodologies. The evolution from longer, lower-yielding routes to the highly efficient four-step synthesis by Nguyen and Jamison showcases the power of strategic design and the adoption of modern photochemical methods. The Baran synthesis provides a robust and concise alternative, while the Chen route addresses the important challenge of enantioselectivity.
For researchers in drug development, the Nguyen and Jamison route offers a particularly attractive platform for the rapid generation of this compound and its analogs for further biological evaluation, owing to its high yield and operational simplicity. The choice of a particular synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, stereochemical purity, and the need for analog synthesis. This comparative guide serves as a valuable resource for making such informed decisions in the pursuit of novel therapeutic agents.
References
- 1. Total Synthesis of (±)-Sceptrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Short total synthesis of (+/-)-sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric syntheses of this compound and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Sceptrin: An Emerging Natural Compound with Preclinical Potential
Sceptrin, a natural compound derived from marine sponges of the Agelas genus, has demonstrated notable biological activity in early-stage research, particularly as an antimicrobial and an inhibitor of cancer cell motility.[1][2][3][4] While comprehensive in vivo efficacy and safety data from clinical trials are not yet available, preclinical studies provide initial insights into its mechanism and potential therapeutic applications. This guide synthesizes the existing data on this compound, outlines the methodologies used in its evaluation, and offers a comparative perspective on its potential.
Efficacy and Mechanism of Action
This compound's biological effects are primarily attributed to its unique chemical structure, a dimeric pyrrole-imidazole alkaloid.[5][6] Laboratory studies have elucidated two main areas of activity:
1. Antimicrobial Effects: this compound exhibits both bacteriostatic and bactericidal properties. At its minimum inhibitory concentration (MIC), it acts as a bacteriostatic agent against bacteria like Escherichia coli, inhibiting RNA synthesis to a slight degree while leaving DNA, protein, and cell wall synthesis unaffected.[1][7][8] At concentrations above the MIC, this compound becomes bactericidal, leading to the disruption of prokaryotic and eukaryotic cell membranes.[1][7] This mechanism involves the stimulation of peptidoglycan hydrolase activity, which is secondary to the initial membrane damage.[7]
2. Anti-motility Effects in Cancer Cells: A significant finding is this compound's ability to inhibit cell migration in various cancer cell lines.[2][3][4][9] This effect is not due to cytotoxicity; this compound shows no toxicity at concentrations double the amount required for maximal inhibitory effect.[2][3] The compound appears to target a central component of the cell's motility machinery by inhibiting cell contractility.[2][3][10] Further investigation has shown that this compound binds to monomeric actin, suggesting a mechanism involving the actin cytoskeleton.[2][3][9] This novel activity positions this compound as a potential lead molecule for the development of therapeutics aimed at controlling cancer metastasis.[2][3][9]
In Vivo Safety Profile
Detailed in vivo safety and toxicology data for this compound are limited. However, preliminary reports cited in the literature suggest a favorable safety profile in early animal studies, with one study noting a lack of toxicity in mice.[2] It is important to note that comprehensive, publicly available data from regulated toxicology studies are not yet available.
Comparative Data Summary
Due to the preclinical nature of this compound research, there are no direct in vivo comparative studies against established clinical alternatives. The following table summarizes the key in vitro findings.
| Parameter | This compound | Alternative (Example: Polymyxin B) |
| Antimicrobial MOA | Disrupts cell membrane; stimulates peptidoglycan hydrolysis.[1][7] | Binds to lipid A on the outer membrane of Gram-negative bacteria, disrupting the membrane. |
| Effect on E. coli | Bacteriostatic at MIC, bactericidal at higher concentrations.[1][7] | Primarily bactericidal. |
| Anti-motility MOA | Inhibits cell contractility; binds to monomeric actin.[2][3][10] | Not applicable. |
| Cytotoxicity | Low to no toxicity observed in cancer cell lines at effective concentrations.[2][3] | Varies by compound. |
Experimental Protocols
The following are summaries of methodologies used in the foundational research on this compound.
Protocol 1: Determination of Antimicrobial Mechanism of Action
-
Bacterial Strains and Culture: Escherichia coli is grown to an exponential phase in a suitable broth medium.
-
Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of this compound is determined using standard broth microdilution methods.
-
Macromolecular Synthesis Analysis: To determine the effect on synthesis pathways, radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (e.g., ³H-uridine), protein (e.g., ³H-leucine), and cell wall (e.g., ¹⁴C-N-acetylglucosamine) are added to bacterial cultures in the presence and absence of this compound at its MIC.
-
Membrane Disruption Assay: The release of intracellular components, such as potassium ions (measured by atomic absorption spectroscopy) or the lysis of red blood cells, is quantified after exposure to this compound at concentrations above the MIC.
-
Microscopy: Bacterial cell morphology is observed using phase-contrast or electron microscopy to detect changes such as the formation of cell chains or spheroplasts.[1][7]
Protocol 2: Cancer Cell Motility Assay (Wound Healing Assay)
-
Cell Culture: A cancer cell line (e.g., breast cancer, glioblastoma) is cultured in a multi-well plate until a confluent monolayer is formed.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing various concentrations of this compound (e.g., 0-50 µM) is added. A vehicle control (e.g., DMSO) is also included.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope with a camera.
-
Quantification: The area of the wound is measured using image analysis software. The percentage of wound closure is calculated to determine the inhibitory effect of this compound on cell migration.[2]
Visualizing this compound's Mechanism and Workflow
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating this compound.
References
- 1. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Transcriptomic and Proteomic Analysis of Sceptrin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting comparative transcriptomic and proteomic analyses of cells treated with sceptrin, a marine-derived natural product with potent anti-migratory and cytoskeletal-disrupting activities. While comprehensive public datasets on the global transcriptomic and proteomic effects of this compound are not yet available, this document outlines a robust experimental strategy, data presentation formats, and the underlying biological pathways to investigate.
Introduction
This compound, a dimeric pyrrole-imidazole alkaloid isolated from marine sponges, has garnered significant interest for its biological activities, most notably the inhibition of cancer cell motility.[1] Mechanistic studies have revealed that this compound directly binds to actin monomers and the bacterial actin homolog MreB, thereby disrupting cytoskeletal dynamics.[1][2][3][4][5] Understanding the downstream consequences of this cytoskeletal interference on a global scale through transcriptomics and proteomics is crucial for elucidating its complete mechanism of action and identifying potential therapeutic targets. This guide proposes a comparative study design to investigate these effects.
Proposed Experimental Design and Data Presentation
To comprehensively assess the impact of this compound, a comparative study is proposed using a relevant cancer cell line known for its migratory capacity (e.g., MDA-MB-231 breast cancer cells). The experiment would involve treating these cells with this compound and a suitable control, followed by transcriptomic and proteomic profiling.
Experimental Groups:
-
Control Group: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound-Treated Group: Cells treated with a sub-lethal concentration of this compound that has been shown to inhibit cell motility (e.g., 10 µM).[1]
Data Presentation: Hypothetical Quantitative Summary
The following tables illustrate how the quantitative data from such a study would be presented.
Table 1: Hypothetical Differentially Expressed Genes in this compound-Treated Cells (Transcriptomics - RNA-Seq)
| Gene Symbol | Log2 Fold Change | p-value | Function |
| ACTA1 | -1.5 | < 0.01 | Actin, alpha 1, skeletal muscle |
| MYL9 | -1.8 | < 0.01 | Myosin light chain 9 |
| SRF | -1.2 | < 0.01 | Serum response factor |
| FOS | -2.0 | < 0.001 | Fos proto-oncogene, AP-1 transcription factor subunit |
| JUN | -1.9 | < 0.001 | Jun proto-oncogene, AP-1 transcription factor subunit |
| VIM | -1.6 | < 0.01 | Vimentin |
| CDH1 | 1.4 | < 0.05 | Cadherin 1 (E-cadherin) |
| CDH2 | -1.7 | < 0.01 | Cadherin 2 (N-cadherin) |
Table 2: Hypothetical Differentially Abundant Proteins in this compound-Treated Cells (Proteomics - LC-MS/MS)
| Protein Name | Gene Symbol | Log2 Fold Change | p-value | Cellular Component |
| Actin, cytoplasmic 1 | ACTB | -2.1 | < 0.001 | Cytoskeleton |
| Cofilin-1 | CFL1 | 1.9 | < 0.01 | Cytosol |
| Vimentin | VIM | -1.8 | < 0.01 | Intermediate filament |
| Myosin-9 | MYH9 | -1.5 | < 0.01 | Cytoskeleton |
| E-cadherin | CDH1 | 1.7 | < 0.05 | Plasma membrane |
| N-cadherin | CDH2 | -2.0 | < 0.01 | Plasma membrane |
| Serum response factor | SRF | -1.4 | < 0.01 | Nucleus |
| Gelsolin | GSN | 1.6 | < 0.05 | Cytosol |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Cell Culture and this compound Treatment
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Plate cells to achieve 70-80% confluency. Treat cells with 10 µM this compound (or vehicle control) for 24 hours.
Transcriptomic Analysis (RNA-Sequencing)
-
RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
Library Preparation: Assess RNA quality and quantity using a Bioanalyzer. Prepare sequencing libraries from high-quality RNA using a standard commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: Perform paired-end sequencing on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Perform quality control of raw reads using FastQC.
-
Align reads to the human reference genome (GRCh38) using STAR aligner.
-
Quantify gene expression using featureCounts.
-
Identify differentially expressed genes using DESeq2 in R, with a significance threshold of p-adj < 0.05 and |log2FoldChange| > 1.
-
Conduct gene ontology and pathway enrichment analysis using tools such as g:Profiler or Enrichr.
-
Proteomic Analysis (LC-MS/MS)
-
Protein Extraction and Digestion:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
-
Data Analysis:
-
Process raw mass spectrometry data using MaxQuant for protein identification and quantification.
-
Search spectra against the UniProt human database.
-
Perform statistical analysis using Perseus to identify differentially abundant proteins (p < 0.05 and |log2FoldChange| > 1).
-
Conduct functional enrichment analysis using tools like DAVID or STRING.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Experimental Workflow
Known this compound Signaling Pathway
This compound's primary known mechanism involves the disruption of the actin cytoskeleton. This disruption is expected to impact downstream signaling pathways that are regulated by actin dynamics, such as the Serum Response Factor (SRF) pathway.[6][7]
Conclusion
While direct comparative transcriptomic or proteomic data for this compound-treated cells is currently limited in the public domain, the experimental and analytical framework presented here provides a comprehensive guide for researchers to generate and interpret such data. The known interaction of this compound with the actin cytoskeleton suggests that genes and proteins involved in cell motility, adhesion, and cytoskeletal organization will be significantly altered.[1][2] The proposed multi-omics approach will not only validate these expected changes but also uncover novel pathways and molecular players affected by this compound, thereby advancing our understanding of its therapeutic potential.
References
- 1. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenobe Research Institute [xenobe.org]
- 3. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]
- 6. The effect of destrin mutations on the gene expression profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of destrin mutations on the gene expression profile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sceptrin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Sceptrin, a brominated organic compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Safety and Handling Principles
Personal Protective Equipment (PPE): Always handle this compound and its waste products with appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with powdered forms or solutions that could generate aerosols.[2][3]
Segregation: this compound waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.[1] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5][6]
Quantitative Data Summary for Halogenated Organic Waste
Proper disposal of chemical waste often involves adherence to specific quantitative limits set by regulatory bodies. While specific data for this compound is unavailable, the table below provides general guidelines for halogenated organic waste, which should be followed as a precautionary measure.
| Parameter | Guideline | Rationale |
| Waste Container Labeling | Clearly label as "Hazardous Waste" and "Halogenated Organic Waste".[4] | Ensures proper identification and handling by waste management personnel. |
| Container Type | Chemically resistant, sealed containers (e.g., glass or polyethylene). | Prevents leakage and reaction with the container material. |
| Storage Location | Cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] | Minimizes degradation, pressure buildup, and the release of hazardous vapors. |
| Incompatible Materials | Store separately from alkalis, reducing agents, combustible materials, and easily oxidized substances.[4] | Prevents violent chemical reactions. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company.
Experimental Protocol for Waste Collection:
-
Waste Identification: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE (gloves, etc.), and cleaning materials (e.g., silica (B1680970) gel, filter paper), must be treated as hazardous waste.[1][4]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected separately and treated as hazardous aqueous waste.[4] Do not dispose of this compound solutions down the drain.[2]
-
Solid Waste: Collect all solid this compound waste, including contaminated lab supplies, in a designated solid hazardous waste container.[4]
-
Containerization:
-
Use a dedicated, chemically resistant, and leak-proof container for this compound waste.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Keep the waste container securely closed except when adding waste.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible chemicals.[4]
-
Disposal Request: Once the container is full or in accordance with your institution's waste disposal schedule, contact your EHS department or a licensed hazardous waste disposal service for pickup and final disposal.
Note: For spills, evacuate the area and follow your institution's established emergency procedures for hazardous chemical spills.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Sceptrin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sceptrin, a bioactive marine alkaloid with potential antibiotic and anticancer properties. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potent, powdered bioactive compounds of unknown toxicity.
Immediate Safety and Handling
All personnel must be thoroughly trained on the potential hazards and handling procedures before working with this compound. Work should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the potent compound. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat with tight-fitting cuffs | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for handling larger quantities. | Minimizes the risk of inhaling fine powders, especially when weighing or transferring the compound. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including spatulas, weigh boats, and waste containers, and place them inside the fume hood.
-
Weighing : Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood. Use a spatula to transfer the powder, avoiding the creation of dust.
-
Solubilization : Add the solvent to the vessel containing the this compound powder while still inside the fume hood. Cap the vessel securely before removing it from the hood.
-
Post-Handling : After use, decontaminate all surfaces and equipment within the fume hood. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container for disposal by the institution's environmental health and safety department.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
